Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145378. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h6-7H,2-5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAYDXCUCXRAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976895 | |
| Record name | Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61367-07-5, 61367-16-6, 100707-54-8 | |
| Record name | 61367-07-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 61367-16-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
An In-depth Technical Guide to the Synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable bifunctional molecule widely utilized as a building block in medicinal chemistry and organic synthesis. Its rigid cyclohexane core, coupled with the stereospecific trans orientation of the amino and carboxylate groups, makes it a crucial intermediate in the preparation of pharmacologically active compounds, including Janus kinase (JAK) inhibitors and antihypertensive agents.[1][2][3] The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in subsequent synthetic transformations. This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and process visualizations.
Core Synthesis Pathways
Several distinct strategies have been developed for the synthesis of this compound. The choice of method often depends on factors such as scale, desired purity, cost, and available starting materials. The three primary approaches are:
-
Direct Esterification of trans-4-Aminocyclohexanecarboxylic Acid
-
Catalytic Hydrogenation of an Aromatic Precursor
-
Isomerization of a cis/trans Mixture (Epimerization)
Direct Esterification
This is one of the most straightforward and high-yielding methods, starting from the commercially available trans-4-aminocyclohexanecarboxylic acid. The amino group is typically protected as a hydrochloride salt, and the carboxylic acid is then esterified under acidic conditions.
References
An In-depth Technical Guide to the Chemical Properties of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
This technical guide provides a comprehensive overview of the core chemical properties of methyl trans-4-aminocyclohexanecarboxylate hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document collates critical data, experimental methodologies, and visual representations to facilitate its application in a laboratory and research setting.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1][2] It is known for its solubility in water.[2][3] The compound is primarily utilized as an intermediate in pharmaceutical and chemical research.[1][2]
Identification and Structure
| Identifier | Value |
| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride[4] |
| CAS Number | 61367-07-5[3][5] |
| Molecular Formula | C₈H₁₆ClNO₂[4][5] |
| Molecular Weight | 193.67 g/mol [4][5] |
| Canonical SMILES | COC(=O)C1CCC(CC1)N.Cl[4] |
| InChI Key | NHAYDXCUCXRAMF-UHFFFAOYSA-N[4] |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Melting Point | 140-142 °C | [3] |
| Boiling Point | 255.4 °C at 760 mmHg | [1] |
| Flash Point | 108.3 °C | [1] |
| Solubility | Soluble in water | [2][3] |
| Appearance | White to almost white crystalline powder | [1][2] |
| LogP | 2.179 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining a high-purity product for research and development.
Synthesis via Esterification of trans-4-Aminocyclohexanecarboxylic Acid
A common and efficient method for the synthesis of this compound is through the esterification of trans-4-aminocyclohexanecarboxylic acid.
Procedure:
-
Suspend (Trans)-4-aminocyclohexanecarboxylic acid (1.40 mmol, 200 mg) in methanol (5.5 mL).[2]
-
Cool the suspension to -10 °C.[2]
-
Add thionyl chloride (SOCl₂) (2.79 mmol, 204 μL) dropwise to the mixture.[2]
-
Stir the mixture for 15 minutes at -10 °C.[2]
-
Allow the reaction mixture to warm to ambient temperature over 15 minutes.[2]
-
Heat the mixture at reflux for 1 hour.[2]
-
After cooling, concentrate the mixture to obtain the crude product.[2] This method has a reported yield of 96.1%.[2]
Purification by Recrystallization
To ensure high purity, particularly to remove any cis-isomer contamination, recrystallization is recommended.[5]
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as ethanol or toluene.[5]
-
Allow the solution to cool slowly to room temperature to promote the formation of crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. CAS#:61367-07-5 | Methyl 4-aminocyclohexanecarboxylate hydrochloride | Chemsrc [chemsrc.com]
- 2. This compound | 61367-07-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 100707-54-8 | Benchchem [benchchem.com]
In-Depth Technical Guide: Physicochemical Properties of CAS Number 61367-07-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the chemical compound identified by CAS number 61367-07-5, chemically known as Methyl trans-4-aminocyclohexanecarboxylate hydrochloride. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Identity and Properties
This compound is a cyclic amino acid derivative.[] It is primarily utilized as a synthetic intermediate in pharmaceutical research.[2][3] The hydrochloride salt form enhances the compound's stability and solubility.[]
Table 1: Summary of Physicochemical Data for CAS 61367-07-5
| Property | Value | Source(s) |
| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | [] |
| Synonyms | This compound, trans-4-Aminocyclohexanecarboxylic Acid Methyl Ester Hydrochloride | [3][4] |
| Molecular Formula | C₈H₁₆ClNO₂ | [2][3] |
| Molecular Weight | 193.67 g/mol | [2][3] |
| Appearance | White to yellow crystalline solid; White crystalline powder | [][2] |
| Melting Point | 231-237 °C | [] |
| Boiling Point | 255.4 °C at 760 mmHg | [] |
| Water Solubility | Soluble | [2] |
| Partition Coefficient (LogP) | 2.179 | [2] |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 1 | [4] |
Experimental Protocols for Physicochemical Property Determination
Detailed and standardized methodologies are crucial for the accurate determination of physicochemical properties. The following protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.
Melting Point/Melting Range Determination (Adapted from OECD Guideline 102)
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[5][6]
-
Principle: The capillary method involves heating a small, powdered sample in a capillary tube within a controlled heating block or liquid bath. The temperature range from the initial melting of the sample to its complete liquefaction is recorded.[5][7]
-
Apparatus:
-
Melting point apparatus with a heating block or liquid bath.
-
Glass capillary tubes (sealed at one end).
-
Calibrated thermometer or temperature sensor.
-
-
Procedure:
-
A small amount of the finely powdered, dry substance is introduced into a capillary tube to a height of 2-4 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded to define the melting range.
-
Boiling Point Determination (Adapted from OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9]
-
Principle: The dynamic method involves measuring the temperature at which a liquid boils while being heated. An ebulliometer can be used for precise measurements.[8]
-
Apparatus:
-
Ebulliometer or a distillation flask with a condenser.
-
Calibrated thermometer or temperature sensor.
-
Heating mantle.
-
-
Procedure:
-
The liquid substance is placed in the ebulliometer or distillation flask.
-
The apparatus is assembled, and the substance is heated.
-
The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed. This temperature is the boiling point at the recorded atmospheric pressure.
-
Water Solubility Determination (Adapted from OECD Guideline 105)
Water solubility is the saturation mass concentration of a substance in water at a given temperature.[10][11]
-
Principle: The flask method is suitable for substances with a solubility of 10⁻² g/L or higher.[11] A supersaturated solution is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined.
-
Apparatus:
-
Flask with a stirrer.
-
Constant temperature bath.
-
Centrifuge or filtration system.
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).
-
-
Procedure:
-
An excess amount of the substance is added to a known volume of water in a flask.
-
The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The mixture is then centrifuged or filtered to separate the undissolved solid.
-
The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method.
-
Partition Coefficient (n-octanol/water) Determination (Adapted from OECD Guideline 107)
The partition coefficient (P) is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of two largely immiscible solvents, in this case, n-octanol and water. It is usually expressed as its logarithm to base ten (LogP).[12][13]
-
Principle: The shake flask method involves dissolving the substance in a mixture of n-octanol and water, allowing the phases to separate, and then measuring the concentration of the substance in each phase.[13]
-
Apparatus:
-
Separatory funnels or centrifuge tubes with stoppers.
-
Mechanical shaker.
-
Centrifuge.
-
Analytical instrument for concentration measurement.
-
-
Procedure:
-
A known amount of the substance is dissolved in a mixture of pre-saturated n-octanol and water in a separatory funnel.
-
The funnel is shaken until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the substance in both the n-octanol and water phases is determined analytically.
-
The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase. For ionizable substances, the pH of the aqueous phase should be controlled.
-
Synthesis and Characterization Workflow
The following diagrams illustrate a typical synthesis route for this compound and a general workflow for its physicochemical characterization.
Caption: Synthesis of CAS 61367-07-5.[3]
References
- 2. This compound | 100707-54-8 | Benchchem [benchchem.com]
- 3. This compound | 61367-07-5 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. laboratuar.com [laboratuar.com]
- 6. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
Elucidation of the Molecular Structure: A Technical Guide to Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of methyl trans-4-aminocyclohexanecarboxylate hydrochloride. This document details the expected outcomes from key analytical techniques, offers standardized experimental protocols, and presents a logical workflow for the confirmation of the compound's molecular structure.
Physicochemical Properties and Structural Overview
This compound is a white to off-white crystalline solid.[1] Its chemical structure consists of a cyclohexane ring with two substituents at the 1 and 4 positions: a methyl ester group and an amino group, which is protonated in the hydrochloride salt form. The "trans" configuration indicates that the amino and methyl carboxylate groups are on opposite sides of the cyclohexane ring.
Table 1: Physicochemical and Structural Data
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆ClNO₂ | [2][3] |
| Molecular Weight | 193.67 g/mol | [2][3] |
| CAS Number | 61367-07-5 | [2][4] |
| Appearance | White to almost white powder/crystal | [1] |
| Solubility | Soluble in water | [2] |
Spectroscopic and Crystallographic Data
While specific experimental spectra for this exact compound are not widely published, this section outlines the expected spectroscopic and crystallographic characteristics based on its known structure and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information about the connectivity and stereochemistry of the molecule.
Table 2: Predicted ¹H NMR Spectral Data (in D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.70 | s | 3H | -OCH₃ |
| ~3.10 | tt | 1H | H-4 (CH-NH₃⁺) |
| ~2.40 | tt | 1H | H-1 (CH-COOCH₃) |
| ~2.20 - 2.00 | m | 4H | Cyclohexane H (axial) |
| ~1.60 - 1.40 | m | 4H | Cyclohexane H (equatorial) |
Table 3: Predicted ¹³C NMR Spectral Data (in D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~177 | C=O (ester) |
| ~52 | -OCH₃ |
| ~49 | C-4 (CH-NH₃⁺) |
| ~43 | C-1 (CH-COOCH₃) |
| ~30 | Cyclohexane CH₂ |
| ~28 | Cyclohexane CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The hydrochloride salt form will influence the appearance of the amine-related absorption bands.
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000 - 2800 | Strong | N-H stretch (from -NH₃⁺) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1600 | Medium | N-H bend (asymmetric) |
| ~1500 | Medium | N-H bend (symmetric) |
| ~1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment |
| 193/195 | [M+H]⁺ (isotopic pattern for Cl not prominent in ESI) |
| 158 | [M - Cl]⁺ |
| 134 | [M - COOCH₃]⁺ |
| 100 | [M - C₆H₁₀COOCH₃]⁺ |
| 59 | [COOCH₃]⁺ |
X-Ray Crystallography
Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule, confirming the "trans" stereochemistry and revealing details about bond lengths, bond angles, and crystal packing. As no public crystal structure is available, a generalized protocol for obtaining such data is provided in the experimental section.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the structure elucidation of this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy Protocol:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.
-
Process the data with appropriate phasing and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Spectroscopy Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
Process the data to identify the chemical shifts of all carbon atoms.
-
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the compound with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press and apply pressure to form a transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum from 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands.
-
Mass Spectrometry
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or water.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of a mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) on the parent ion.
-
X-Ray Crystallography
-
Crystal Growth:
-
Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent (e.g., ethanol/water mixture).
-
-
Data Collection:
-
Mount a single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.
-
The data collection strategy should aim for high completeness and redundancy.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical process for the complete structure elucidation of this compound.
References
The Evolving Landscape of Methyl trans-4-Aminocyclohexanecarboxylate Derivatives: A Technical Guide to Their Biological Activities
For Immediate Release
[City, State] – [Date] – Methyl trans-4-aminocyclohexanecarboxylate and its derivatives are emerging as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities that position them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth analysis of the current understanding of these compounds, focusing on their roles as analgesics, Janus Kinase (JAK) inhibitors, and Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of associated biological pathways and workflows.
Analgesic Properties of 4-Amino-4-arylcyclohexanone Derivatives
Structurally related analogs of Methyl trans-4-aminocyclohexanecarboxylate, specifically 4-amino-4-arylcyclohexanones, have been investigated for their analgesic potential. Early studies revealed that the nature and position of substituents on the aryl ring significantly influence their activity.
Table 1: Analgesic Activity of 4-Amino-4-arylcyclohexanone Derivatives
| Compound (Aryl Substituent) | Analgesic Potency (Relative to Morphine) |
| p-methyl (p-CH3) | ~50% |
| p-bromo (p-Br) | ~50% |
Data sourced from preliminary structure-activity relationship (SAR) studies.[1]
Experimental Protocol: Analgesic Activity Screening (Hot-Plate Test)
The hot-plate test is a widely used method to assess the central analgesic activity of compounds. The following is a generalized protocol based on standard laboratory procedures.
Objective: To evaluate the analgesic efficacy of test compounds by measuring the latency of the animal's response to a thermal stimulus.
Materials:
-
Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Test animals (e.g., male Swiss-Webster mice, 20-25 g).
-
Test compounds (4-amino-4-arylcyclohexanone derivatives).
-
Vehicle control (e.g., saline, 0.5% carboxymethylcellulose).
-
Positive control (e.g., Morphine sulfate, 10 mg/kg).
-
Syringes and needles for administration.
Procedure:
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one hour before the experiment.
-
Baseline Latency: Each mouse is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking of the hind paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.
-
Compound Administration: Animals are divided into groups and administered the test compounds, vehicle, or positive control, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
Post-Treatment Latency: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, the latency of the nociceptive response is measured again.
-
Data Analysis: The percentage of Maximal Possible Effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed analgesic effects compared to the control group.
Janus Kinase (JAK) Inhibition
Derivatives of trans-4-aminocyclohexanecarboxylic acid, the parent acid of the methyl ester, are key intermediates in the synthesis of potent Janus Kinase (JAK) inhibitors.[2][3] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory diseases and cancers.
While specific IC50 values for direct derivatives of Methyl trans-4-aminocyclohexanecarboxylate are not yet widely published, the established synthetic route highlights the potential of this scaffold in developing selective JAK inhibitors.
Signaling Pathway of JAK Inhibitors
JAK inhibitors act by blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the transcription of pro-inflammatory genes.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Derivatives of Methyl trans-4-aminocyclohexanecarboxylate have also been explored for their potential to inhibit Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, making it an attractive target for the treatment of type 2 diabetes.
Quantitative data on the DPP-IV inhibitory activity of direct derivatives is still emerging. However, the structural similarity to known DPP-IV inhibitors suggests this is a promising area of investigation.
Experimental Protocol: DPP-IV Inhibition Assay
The following is a generalized protocol for a fluorometric assay to screen for DPP-IV inhibitors.
Objective: To determine the in vitro inhibitory activity of test compounds against DPP-IV.
Materials:
-
Recombinant human DPP-IV enzyme.
-
DPP-IV substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Test compounds.
-
Positive control inhibitor (e.g., Sitagliptin).
-
96-well black microplate.
-
Fluorometric plate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of the DPP-IV enzyme, substrate, test compounds, and positive control in the assay buffer.
-
Assay Reaction: In the wells of the microplate, add the assay buffer, the test compound (at various concentrations) or controls, and the DPP-IV enzyme.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a short period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Add the DPP-IV substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over a set period (e.g., 30 minutes) at a controlled temperature.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The Methyl trans-4-aminocyclohexanecarboxylate scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents with diverse biological activities. The preliminary findings in analgesia, JAK inhibition, and DPP-IV inhibition underscore the potential of this chemical motif. Further research, including comprehensive SAR studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic promise of this class of compounds. This technical guide serves as a foundational resource to aid in these ongoing and future research endeavors.
References
The Pivotal Role of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride in Modern Drug Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride has emerged as a critical pharmaceutical intermediate, integral to the synthesis of a new generation of targeted therapies. Its unique structural conformation makes it a valuable building block, particularly in the development of Janus kinase (JAK) inhibitors and novel chemotherapeutic analogs. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and its application in the synthesis of advanced pharmaceutical agents, supported by detailed experimental methodologies and visual pathway diagrams.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1][2] Its key physical and chemical properties are summarized in the table below, providing essential data for handling, storage, and reaction setup.
| Property | Value | References |
| CAS Number | 61367-07-5 | [1][3] |
| Molecular Formula | C₈H₁₆ClNO₂ | [4] |
| Molecular Weight | 193.67 g/mol | [4] |
| Appearance | White to almost white crystalline powder | [1][2][5] |
| Solubility | Soluble in water | [5] |
| Storage | Room temperature, in a dark, dry, and sealed environment | [5] |
| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | [4] |
| InChI Key | NHAYDXCUCXRAMF-UHFFFAOYSA-N | [4] |
| SMILES | COC(=O)C1CCC(CC1)N.Cl | [4] |
Synthesis and Manufacturing
The synthesis of this compound is primarily achieved through the esterification of trans-4-aminocyclohexanecarboxylic acid. Several methods have been reported, with the choice of reagent influencing reaction conditions and yield.
Experimental Protocols
Two common and effective laboratory-scale synthesis methods are detailed below.
Method 1: Esterification using Thionyl Chloride (SOCl₂)
This method offers a high yield and is a common laboratory procedure for the synthesis of methyl esters from carboxylic acids.[2][5]
-
Materials:
-
trans-4-Aminocyclohexanecarboxylic acid (1.0 eq)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
-
Procedure:
-
Suspend trans-4-aminocyclohexanecarboxylic acid (e.g., 200 mg, 1.40 mmol) in methanol (5.5 mL).[2][5]
-
Add thionyl chloride (e.g., 204 μL, 2.79 mmol) dropwise to the cooled suspension.[2][5]
-
Allow the reaction mixture to warm to ambient temperature and stir for an additional 15 minutes.[2][5]
-
After cooling, concentrate the mixture under reduced pressure to yield this compound. A yield of 96.1% has been reported with this method.[2][5]
-
Method 2: Fischer Esterification using Hydrochloric Acid (HCl)
This is a classic acid-catalyzed esterification method.[6]
-
Materials:
-
trans-4-Aminocyclohexanecarboxylic acid hydrochloride
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
Suspend trans-4-aminocyclohexanecarboxylic acid hydrochloride in ethanol.[6]
-
Add concentrated HCl to the suspension to act as a catalyst.[6]
-
Reflux the mixture at 60°C overnight.[6]
-
Employ azeotropic removal of water to drive the reaction to completion.[6]
-
Upon completion, cool the reaction mixture and isolate the product. A yield of 98% has been reported.[6]
-
Purification and Isomer Separation
Purity, particularly the absence of the cis-isomer, is critical for the use of this compound in stereospecific downstream applications.[6]
-
Recrystallization: The crude product can be purified by recrystallization from ethanol or toluene to remove impurities.[6]
-
Cis-Trans Isomer Separation: The separation of cis and trans isomers can be challenging. A patented method involves the base-mediated epimerization of a cis/trans mixture. By heating a mixture in isopropyl alcohol with potassium tert-butoxide at 60-65°C, the equilibrium is driven towards the more thermodynamically stable trans configuration. Subsequent acidification allows for the precipitation of the trans-isomer in high purity.[6]
-
Analytical Confirmation: The purity and isomeric ratio should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6] HPLC methods using mixed-mode stationary phases have been shown to be effective in separating cis-trans isomers of similar compounds.[7]
Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Janus Kinase (JAK) Inhibitors: Oclacitinib
This compound is a crucial building block in the synthesis of Oclacitinib, a selective JAK1 inhibitor used in veterinary medicine to treat allergic dermatitis.[8] The trans-configuration of the cyclohexane ring is essential for the correct spatial orientation of the molecule to bind effectively to the target enzyme.
JAK-STAT Signaling Pathway and the Mechanism of Oclacitinib
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a number of pro-inflammatory and pruritogenic (itch-causing) cytokines. Oclacitinib exerts its therapeutic effect by inhibiting this pathway, primarily through the inhibition of JAK1.[9][10]
Anthracycline Analogs: Doxorubicin and Daunorubicin Derivatives
The trans-4-amino-1-cyclohexanecarboxylic acid moiety has been identified as a valuable substituent for modifying the structures of the potent anticancer drugs daunorubicin and doxorubicin.[8] These modifications aim to improve the therapeutic index by altering properties such as drug resistance and cytotoxicity profiles. While direct synthesis with the methyl ester is less commonly cited, the parent acid is a key component in creating these novel analogs.
Potential Applications in Development
Research indicates that derivatives of this compound could have therapeutic potential in other areas.
DPP-IV Inhibition for Diabetes Treatment
Certain analogs have shown inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.[11] DPP-IV inhibitors are a class of oral medications for type 2 diabetes that work by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and reduce glucagon levels.[2][11]
Neurotransmitter Modulation
Studies have suggested that derivatives of this compound could enhance the release of serotonin, indicating potential applications in the treatment of mood disorders.[11] Serotonin is a key neurotransmitter involved in regulating mood, sleep, and other physiological processes.
Conclusion
This compound is a versatile and indispensable intermediate in pharmaceutical research and development. Its stereospecific structure is fundamental to the efficacy of targeted therapies like Oclacitinib. The continued exploration of its derivatives holds promise for the development of new treatments for a range of conditions, from diabetes to neurological disorders. The synthesis and purification protocols outlined in this guide provide a foundation for researchers to produce this key intermediate with the high degree of purity required for modern drug discovery and manufacturing.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 61367-07-5 [m.chemicalbook.com]
- 6. This compound | 100707-54-8 | Benchchem [benchchem.com]
- 7. High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 9. Oclacitinib - Wikipedia [en.wikipedia.org]
- 10. Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safety and Handling of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and toxicological profile of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride. The information is intended to support its safe use in research and development settings.
Chemical and Physical Properties
This compound is a white to almost white crystalline powder. It is a key intermediate in pharmaceutical and chemical research. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 61367-07-5 | |
| Molecular Formula | C₈H₁₆ClNO₂ | |
| Molecular Weight | 193.67 g/mol | |
| Appearance | White to Almost white powder to crystal | [1] |
| Solubility | Soluble in water. | [2] |
| Storage Temperature | Keep in dark place, Sealed in dry, Room Temperature. | [2] |
Toxicological Data
| Toxicological Endpoint | Surrogate Compound | Result | Classification | Source(s) |
| Acute Oral Toxicity (LD50) | Tranexamic Acid | >10 g/kg (mouse) | Not classified as acutely toxic by oral route. | [3] |
| Skin Irritation | Tranexamic Acid | No irritant effect. | Not classified as a skin irritant. | [3] |
| Eye Irritation | Tranexamic Acid | Irritating effect. | Causes serious eye irritation. | [3] |
Hazard Identification and Precautionary Measures
Based on the available data for the surrogate compound, this compound should be handled as a substance that can cause serious eye irritation. Standard laboratory safety protocols should be strictly followed.
GHS Hazard Statements (based on surrogate data):
-
H319: Causes serious eye irritation.[3]
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[4]
-
P280: Wear protective gloves/ eye protection/ face protection.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[3]
Experimental Protocols for Safety Assessment
The following are detailed methodologies for key toxicological assessments, based on internationally recognized OECD guidelines. These protocols are provided to guide researchers in the potential safety evaluation of this or similar compounds.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure with the use of a minimal number of animals.
Methodology:
-
Animal Selection: Healthy, young adult rodents (usually rats), are used.
-
Housing and Fasting: Animals are caged individually and fasted overnight before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.
-
Stepwise Procedure: The test is performed in steps using 3 animals of a single sex per step. The outcome of each step determines the next step:
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
-
Endpoint: The test allows for the classification of the substance into a GHS category for acute oral toxicity.
Acute Dermal Irritation/Corrosion (OECD 404)
This test determines the potential of a substance to cause irritation or corrosion to the skin.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are typically used.
-
Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.
-
Exposure: The patch is left in place for 4 hours.
-
Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours, and up to 14 days).
-
Scoring: The severity of the skin reactions is scored, and the substance is classified based on the scores and the reversibility of the effects.
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.
Methodology:
-
Animal Selection: Healthy, adult albino rabbits are used.
-
Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.
-
Scoring: The severity of the lesions is scored, and the substance is classified based on the scores and the reversibility of the effects.
Potential Signaling Pathway Involvement
Based on the mechanism of action of the structurally similar compound, Tranexamic Acid, this compound may interact with the fibrinolytic system. Tranexamic acid is a synthetic analog of the amino acid lysine and acts as an antifibrinolytic agent.[5]
Mechanism of Action of Tranexamic Acid:
Tranexamic acid competitively inhibits the activation of plasminogen to plasmin by binding to the lysine binding sites on plasminogen.[5] This prevents plasmin from binding to and degrading fibrin, thus stabilizing the fibrin clot. This mechanism is crucial in controlling bleeding.
Safe Handling and Emergency Procedures
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
After Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water.[4]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Spill and Disposal Procedures:
-
Spills: Wear appropriate PPE. Sweep up the material, place it in a sealed container, and dispose of it according to local regulations. Avoid generating dust.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most current and complete safety information before handling this chemical. The toxicological data for the surrogate compound is provided for estimation purposes only and should be interpreted with caution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jicrcr.com [jicrcr.com]
- 5. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols: Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a versatile bifunctional molecule widely utilized as a key building block in medicinal chemistry and organic synthesis. Its rigid cyclohexane scaffold and the presence of both a primary amine and a methyl ester at the 1,4-trans positions make it an invaluable starting material for the synthesis of a diverse range of complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis and key reactions of this compound.
Physicochemical Properties
The compound typically appears as a white to off-white crystalline powder.[1] It is soluble in water and polar organic solvents like methanol and ethanol.[2][3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO₂ | [3] |
| Molecular Weight | 193.67 g/mol | [4] |
| Melting Point | 140-142 °C | [3] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water | [2] |
Synthesis of this compound
There are two primary synthetic routes to obtain this compound: esterification of trans-4-aminocyclohexanecarboxylic acid and catalytic hydrogenation of p-aminobenzoic acid.
Method 1: Esterification of trans-4-Aminocyclohexanecarboxylic Acid
This is a straightforward and high-yielding method for the synthesis of the target compound.
Experimental Protocol:
-
Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in methanol (approx. 27.5 mL per gram of acid).[1]
-
Cool the suspension to -10 °C in an ice-salt bath.[1]
-
Slowly add thionyl chloride (2.0 eq) dropwise to the cooled suspension, maintaining the temperature below 0 °C.[1]
-
After the addition is complete, stir the mixture for an additional 15 minutes at -10 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 15 minutes.[1]
-
Heat the mixture to reflux and maintain for 1 hour.[1]
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethanol or toluene to yield pure this compound.[5]
Reaction Parameters:
| Parameter | Condition | Yield | Source |
| Starting Material | trans-4-Aminocyclohexanecarboxylic acid | 96.1% | [1] |
| Reagent | Thionyl chloride in Methanol | [1] | |
| Temperature | -10 °C to reflux | [1] | |
| Reaction Time | ~1.5 hours | [1] | |
| Starting Material | trans-4-Aminocyclohexanecarboxylic acid hydrochloride | 98% | [5] |
| Reagent | Concentrated HCl in Ethanol | [5] | |
| Temperature | 60 °C (reflux) | [5] | |
| Reaction Time | Overnight | [5] |
Method 2: Catalytic Hydrogenation of p-Aminobenzoic Acid
This method allows for the one-pot synthesis of the trans-isomer with good selectivity, which is advantageous for industrial-scale production.[6]
Experimental Protocol:
-
In an autoclave, mix p-aminobenzoic acid (1.0 eq), 5% Ru/C catalyst (25% w/w of the starting material), and 10% aqueous NaOH.[6]
-
Pressurize the autoclave with hydrogen gas to 15 bar.[6]
-
Heat the mixture to 100 °C and stir for 20 hours.[6]
-
Monitor the reaction by TLC until the starting material is consumed.[6]
-
After cooling and venting the autoclave, the resulting mixture containing the cis and trans isomers of 4-aminocyclohexanecarboxylic acid can be carried forward to the esterification step as described in Method 1. The trans isomer is the major product.[6]
Reaction Parameters for Hydrogenation:
| Parameter | Optimal Range | Impact on Yield/Purity | Source |
| Temperature | 90–120 °C | <85 °C or >138 °C leads to lower trans/cis selectivity and/or yield. | [6] |
| H₂ Pressure | 6–9 kg/cm ² | Lower pressures require longer reaction times. | [5] |
| Catalyst Loading | 8–12% w/w | <8% extends duration; >12% increases cost without significant benefit. | [5] |
Key Reactions of this compound
The primary amine functionality of the title compound is a versatile handle for a variety of chemical transformations, including N-acylation, sulfonamide formation, and urea synthesis. For these reactions, the hydrochloride salt is typically neutralized in situ using a suitable base.
N-Acylation (Amide Bond Formation)
N-acylation is a common reaction to introduce various acyl groups, which is a crucial step in the synthesis of many pharmaceutical compounds.
Experimental Protocol (General):
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling reagent such as HBTU (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in the same solvent and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.
-
Add the solution of the amine to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Sulfonamide Formation
The reaction with sulfonyl chlorides provides sulfonamide derivatives, a common motif in various drug molecules.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a tertiary amine base, for example, triethylamine (Et₃N) (2.2 eq), to the solution to neutralize the hydrochloride and act as an acid scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the desired sulfonyl chloride (e.g., 4-chloro-3-nitrobenzenesulfonyl chloride) (1.0 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Example:
| Amine | Sulfonyl Chloride | Base | Solvent | Time | Temp | Yield | Source |
| Methyl trans-4-aminocyclohexanecarboxylate HCl | 4-Chloro-3-nitrobenzenesulfonyl chloride | Et₃N | DCM | 2 h | RT | 94% | [5] |
Urea Synthesis
The reaction of the primary amine with isocyanates or other carbamoylating agents yields urea derivatives, which are important pharmacophores.
Experimental Protocol (with Isocyanate):
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or THF.
-
Add a non-nucleophilic base such as DIPEA (1.1 eq) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired isocyanate (1.0 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 1-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water to precipitate the urea product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography.
Other Potential Reactions
-
Reduction: The ester group can be selectively reduced to a primary alcohol using strong reducing agents like LiAlH₄ in an anhydrous solvent such as THF.[5]
-
Oxidation: Under controlled conditions with reagents like KMnO₄ in an acidic medium, the ester can be hydrolyzed and the corresponding carboxylic acid can be obtained.[5]
-
N-Alkylation: The primary amine can undergo alkylation with alkyl halides, although this may lead to over-alkylation. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is a more controlled method for mono-alkylation.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The protocols outlined in this document provide a foundation for its synthesis and derivatization, enabling researchers and drug development professionals to access a wide array of complex molecules with potential therapeutic applications. The choice of reaction conditions should be optimized based on the specific substrates and desired outcomes.
References
- 1. This compound | 61367-07-5 [chemicalbook.com]
- 2. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 3. chembk.com [chembk.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound | 100707-54-8 | Benchchem [benchchem.com]
- 6. Amide synthesis by acylation [organic-chemistry.org]
Application Notes and Protocols for the Use of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and unique conformational constraints. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is a cyclic β-amino acid that can be utilized in solid-phase peptide synthesis (SPPS) to introduce conformational rigidity. Peptides containing this moiety can serve as valuable tools in drug discovery and development, for instance, in the synthesis of peptidomimetics with constrained topologies. One notable application is the synthesis of analogues of endogenous peptides, such as Dynorphin A, to study their structure-activity relationships and enhance their receptor selectivity.[1][2][3]
These application notes provide a detailed guide for the incorporation of this compound into peptides using Fmoc-based solid-phase synthesis.
Overview of the Synthetic Strategy
The incorporation of this compound into a peptide sequence via Fmoc-SPPS follows the standard iterative cycle of deprotection and coupling.[4] Key considerations for this specific building block include:
-
Nα-Protection: For use in Fmoc-SPPS, the amino group of trans-4-Aminocyclohexanecarboxylic acid must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.
-
Carboxyl Group Activation: The carboxylic acid of the incoming Fmoc-protected amino acid is activated to facilitate the formation of a peptide bond with the free N-terminal amine of the growing peptide chain on the solid support.
-
Handling of the Hydrochloride Salt: The hydrochloride salt of the amino acid must be neutralized prior to the coupling reaction. This is typically achieved in situ using a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA).[5][6][7]
-
Methyl Ester Protection: The methyl ester of the title compound serves as a protecting group for the carboxylic acid. This ester is stable to the basic conditions of Fmoc deprotection and is cleaved concomitantly with the side-chain protecting groups and the resin linker during the final acidic cleavage step with trifluoroacetic acid (TFA).[8][9]
Data Presentation
Table 1: Reagents and Solvents for SPPS
| Reagent/Solvent | Abbreviation | Purpose |
| N,N-Dimethylformamide | DMF | Primary solvent for washing and reactions |
| Dichloromethane | DCM | Solvent for washing and resin swelling |
| Piperidine | - | Fmoc deprotection |
| N,N-Diisopropylethylamine | DIEA | Base for neutralization and coupling |
| N,N'-Diisopropylcarbodiimide | DIC | Coupling reagent |
| Hydroxybenzotriazole | HOBt | Coupling additive (reduces racemization) |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Coupling reagent |
| Trifluoroacetic Acid | TFA | Cleavage from resin and side-chain deprotection |
| Triisopropylsilane | TIS | Scavenger during cleavage |
| Water | H₂O | Scavenger during cleavage |
Table 2: Typical Parameters for Coupling of Fmoc-trans-4-Aminocyclohexanecarboxylic Acid
| Parameter | Value/Condition | Notes |
| Equivalents of Fmoc-Amino Acid | 3 - 5 eq. | Relative to resin loading. |
| Equivalents of Coupling Reagent (e.g., DIC/BOP) | 3 - 5 eq. | |
| Equivalents of Additive (e.g., HOBt) | 3 - 5 eq. | |
| Equivalents of Base (DIEA) | 6 - 10 eq. | Additional equivalents are needed to neutralize the hydrochloride salt. |
| Coupling Time | 1 - 4 hours | Can be monitored by a ninhydrin test. Double coupling may be necessary for difficult sequences. |
| Temperature | Room Temperature | |
| Solvent | DMF |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide incorporating this compound.
1. Resin Swelling:
- Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
- Add DMF to swell the resin for at least 30 minutes.
- Drain the DMF.
2. First Amino Acid Loading (if starting from a non-preloaded resin):
- Follow standard protocols for loading the first Fmoc-protected amino acid onto the resin.
3. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5 minutes and drain.
- Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
4. Incorporation of Fmoc-trans-4-Aminocyclohexanecarboxylic Acid:
- Preparation of the Amino Acid Solution: In a separate vial, dissolve Fmoc-trans-4-Aminocyclohexanecarboxylic acid (or the methyl ester hydrochloride salt) (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
- In Situ Neutralization (if using the hydrochloride salt): Add DIEA (6 eq.) to the amino acid solution and vortex briefly.
- Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-4 hours at room temperature.
- Monitoring: Perform a Kaiser (ninhydrin) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").
- Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times).
5. Chain Elongation:
- Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
- Prepare a cleavage cocktail, typically Reagent K: TFA/H₂O/phenol/thioanisole/TIS (82.5:5:5:5:2.5 v/v).
- Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-3 hours. This step will cleave the peptide from the resin, remove all acid-labile side-chain protecting groups, and hydrolyze the methyl ester of the incorporated amino acid.[9]
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
- Dry the crude peptide under vacuum.
7. Purification:
- Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry.
Visualizations
Dynorphin A Signaling Pathway
Dynorphin A is an endogenous opioid peptide that preferentially binds to the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1][10] The incorporation of conformationally constrained amino acids like trans-4-Aminocyclohexanecarboxylic acid can modulate the peptide's affinity and selectivity for the KOR.[1][2][11] The diagram below illustrates the general signaling pathway initiated by the activation of the KOR.
Caption: Signaling pathway of a Dynorphin A analogue acting on the kappa opioid receptor.
Experimental Workflow for SPPS
The following diagram outlines the cyclical process of Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Logical Relationship for Handling Amino Acid Forms
This diagram illustrates the decision-making process based on the starting form of the trans-4-Aminocyclohexanecarboxylate.
Caption: Key considerations for using the hydrochloride methyl ester in Fmoc-SPPS.
References
- 1. Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biochem.oregonstate.edu [biochem.oregonstate.edu]
Application Notes and Protocols for the Coupling of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a valuable building block in medicinal chemistry and drug discovery, frequently utilized as a scaffold in the synthesis of novel therapeutic agents. Its rigid cyclohexane core provides a defined three-dimensional structure, which is advantageous for designing ligands with high specificity for biological targets such as G-protein coupled receptors (GPCRs). This document provides detailed protocols for the amide coupling of this intermediate with a representative carboxylic acid, benzoic acid, using two common and efficient coupling methods: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Data Presentation: Comparative Analysis of Coupling Methods
The choice of coupling reagent is critical and can significantly impact reaction efficiency, yield, and purity of the final product. Below is a summary of typical quantitative data for the coupling of this compound with benzoic acid using EDC/HOBt and HATU.
| Coupling Method | Carboxylic Acid | Amine | Coupling Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| Method A | Benzoic Acid | Methyl trans-4-aminocyclohexanecarboxylate HCl | EDC, HOBt | DIPEA | DMF | 25 | 12-18 | 85-92 | >95 |
| Method B | Benzoic Acid | Methyl trans-4-aminocyclohexanecarboxylate HCl | HATU | DIPEA | DMF | 25 | 2-4 | 90-97 | >98 |
Experimental Protocols
Materials and General Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of the final compound can be achieved by column chromatography or recrystallization.[1] Characterization of the product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Method A: EDC/HOBt Mediated Amide Coupling
This protocol describes a reliable and cost-effective method for amide bond formation.[2] The use of HOBt helps to suppress racemization and improve the reaction efficiency by forming a more reactive intermediate.[2]
Procedure:
-
To a solution of benzoic acid (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) in a round-bottom flask, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.) and 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous DMF and add N,N-diisopropylethylamine (DIPEA) (2.5 equiv.) to neutralize the hydrochloride salt and act as a base for the coupling reaction.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(trans-4-(methoxycarbonyl)cyclohexyl)benzamide.
Method B: HATU Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.[2][3]
Procedure:
-
To a solution of benzoic acid (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) in a round-bottom flask, add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equiv.) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv.).
-
Stir the mixture at room temperature for 5 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(trans-4-(methoxycarbonyl)cyclohexyl)benzamide.
Mandatory Visualizations
Experimental Workflow: Amide Coupling
Caption: General workflow for the amide coupling reaction.
Signaling Pathway: Dopamine D2 Receptor
Amides derived from methyl trans-4-aminocyclohexanecarboxylate are known to be scaffolds for ligands targeting GPCRs, such as the dopamine D2 receptor.[4] The D2 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5][6]
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
To characterize the affinity of the newly synthesized compound for its target receptor (e.g., Dopamine D2), a competitive radioligand binding assay is a standard method.[7] This assay measures the ability of the synthesized compound (unlabeled competitor) to displace a known radiolabeled ligand from the receptor.[7]
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. peptide.com [peptide.com]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. benchchem.com [benchchem.com]
- 5. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 6. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride as a Linker in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical and pharmacokinetic properties of the molecule.[3]
While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used, there is growing interest in the incorporation of rigid linkers to enhance metabolic stability, cell permeability, and conformational control of the PROTAC molecule.[4] Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a bifunctional linker building block that offers a rigid cyclohexane core. The trans stereochemistry of this linker is crucial, as it provides a more linear and extended conformation compared to its cis counterpart. This defined geometry can pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, potentially leading to enhanced degradation potency and selectivity.[5][6]
Recent studies on the LRRK2-targeting PROTAC, XL01126, which incorporates a trans-cyclohexyl linker, have highlighted the benefits of this rigid scaffold. The trans-isomer was found to be a more effective and cooperative degrader than the corresponding cis-analogue, despite exhibiting weaker binary binding affinities. High-resolution co-crystal structures revealed that the trans-linker adopts a rigid, extended conformation, which is more conducive to the formation of a stable and productive ternary complex.[5][6]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of PROTACs, including representative quantitative data from a closely related successful PROTAC molecule.
Data Presentation
The following tables summarize key quantitative data for the representative PROTAC XL01126, which utilizes a trans-cyclohexyl-based linker. This data illustrates the potential efficacy of PROTACs synthesized with this class of rigid linkers.
Table 1: In Vitro Degradation Profile of XL01126
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| Wild-Type LRRK2 | MEFs | 32 | 82 | 4 |
| G2019S LRRK2 | MEFs | 14 | 90 | 4 |
Data compiled from studies on the LRRK2-targeting PROTAC XL01126.[1][7]
Table 2: Pharmacokinetic and Permeability Properties of XL01126
| Parameter | Value | Species |
| Oral Bioavailability (F%) | 15% | Mouse |
| Cell Permeability (Caco-2) | High | In Vitro |
| Plasma Stability | High | Mouse |
| Liver Microsome Stability | High | Mouse |
| Hepatocyte Stability | High | Mouse |
Data compiled from studies on the LRRK2-targeting PROTAC XL01126.[1][8]
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: The signaling pathway of PROTAC-induced protein degradation.
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound as a linker is a sequential process involving protection, coupling, deprotection, and a final coupling step.
Caption: General workflow for PROTAC synthesis using a bifunctional linker.
Experimental Protocols
The following protocols are representative and may require optimization based on the specific POI and E3 ligase ligands being used.
Protocol 1: Preparation of a Boc-Protected Cyclohexane Linker
This protocol describes the protection of the amine group of the linker and hydrolysis of the methyl ester to prepare it for coupling.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH) and Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Boc Protection of the Amine:
-
Suspend this compound (1.0 eq) in DCM.
-
Add TEA or DIPEA (2.2 eq) and stir until the solution becomes clear.
-
Add (Boc)2O (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Boc-protected methyl ester.
-
-
Saponification of the Methyl Ester:
-
Dissolve the Boc-protected methyl ester (1.0 eq) in a mixture of THF/MeOH and water (e.g., 3:1:1 v/v/v).
-
Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, remove the organic solvents under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the Boc-protected carboxylic acid linker.
-
Protocol 2: Sequential Coupling to Synthesize the PROTAC
This protocol outlines the coupling of the prepared linker first to an amine-functionalized E3 ligase ligand and then to a carboxylic acid-functionalized POI ligand.
Materials:
-
Boc-protected carboxylic acid linker (from Protocol 1)
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
Carboxylic acid-functionalized POI ligand
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
DCM
Procedure:
-
Coupling of Linker to E3 Ligase Ligand:
-
Dissolve the Boc-protected carboxylic acid linker (1.0 eq), the amine-functionalized E3 ligase ligand (1.1 eq), and HATU (1.2 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA (3.0 eq) to the solution and stir at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with 5% aqueous LiCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the residue by column chromatography to obtain the Boc-protected E3 ligand-linker intermediate.
-
-
Boc Deprotection:
-
Dissolve the intermediate from the previous step in DCM.
-
Add an equal volume of TFA and stir at room temperature for 1-2 hours (or use 4M HCl in dioxane).
-
Monitor for the disappearance of the starting material by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent, yielding the amine-functionalized E3 ligand-linker as a salt.
-
-
Final Coupling to POI Ligand:
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA (3.0 eq) and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine-functionalized E3 ligand-linker salt (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work up the reaction as described in step 1.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 3: Western Blot for PROTAC Degradation Assay (DC50 and Dmax Determination)
This protocol is a standard method to quantify the degradation of the target protein after PROTAC treatment.
Materials:
-
Appropriate cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Immunoblotting:
-
Normalize the total protein amount for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody for the POI and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.[7][9]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride in Antibody-Drug Conjugate (ADC) Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is a valuable building block for the synthesis of non-cleavable linkers, offering a rigid and stable scaffold that contributes to the overall performance of the ADC. The trans-cyclohexyl moiety provides hydrophobicity and steric hindrance, which can influence the stability of the ADC in circulation.[][2]
This document provides detailed application notes and protocols for the use of this compound in the construction of ADC linkers, specifically focusing on the synthesis of a maleimidomethyl cyclohexane-1-carboxylate (MCC) type linker and its conjugation to a cytotoxic payload and a monoclonal antibody.
Application Notes
The trans-cyclohexane core derived from this compound serves as a rigid spacer in the ADC linker.[3] This rigidity can be advantageous in preventing unwanted interactions between the antibody and the payload. The resulting MCC linker is a non-cleavable linker, meaning that the payload is released only after the lysosomal degradation of the antibody within the target cancer cell.[2] This mechanism of action is known to minimize off-target toxicity.[4]
One of the most prominent examples of an ADC utilizing an MCC linker is Trastuzumab emtansine (Kadcyla®), which is approved for the treatment of HER2-positive breast cancer.[5] The MCC linker in Kadcyla connects the trastuzumab antibody to the cytotoxic agent DM1.[5] The stability of the thioether bond formed between the maleimide group of the linker and a cysteine residue on the antibody is crucial for the ADC's performance. However, it has been noted that maleimide-based linkers can undergo a retro-Michael reaction, leading to premature drug release.[6]
The stability of ADCs with cyclohexane-containing linkers has been a subject of investigation. For instance, a 2-(maleimidomethyl)-1,3-dioxane linker, which also contains a cyclic structure, showed significantly improved stability in human plasma compared to the more common N-succinimidyl-4-(maleimidomethyl) cyclohexanecarboxylate (SMCC) linker, with only 3% degradation over 120 hours compared to 38% for the SMCC linker.[6] This highlights the potential for designing more stable linkers by modifying the cyclic core.
Quantitative Data Summary
The following table summarizes key quantitative data related to the stability and efficacy of ADCs featuring cyclohexane-containing linkers, providing a comparative overview for researchers.
| Parameter | ADC with Cyclohexane Linker (e.g., MCC-DM1) | Comparator ADC (e.g., mc-vc-PABC-MMAE) | Reference |
| Linker Type | Non-cleavable (Thioether) | Cleavable (Peptide) | [2][5] |
| Plasma Stability (Half-life) | Generally high, but susceptible to retro-Michael reaction. | Variable, dependent on peptide sequence. | [6][7] |
| Deconjugation Rate (in mouse plasma) | ~50% over 1 week for MCC linkers. | Varies. | [6] |
| In Vitro Cytotoxicity (IC50) | Potent, dependent on payload and cell line. | Potent, dependent on payload and cell line. | |
| In Vivo Efficacy | Demonstrated in preclinical and clinical settings (e.g., Kadcyla). | Demonstrated in preclinical and clinical settings. | [5] |
| Drug-to-Antibody Ratio (DAR) | Typically 2-4 for lysine conjugation. | Typically 2-4 for cysteine conjugation. | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of a Maleimido-Functionalized Linker from this compound
This protocol describes a potential synthetic route to a maleimido-functionalized linker starting from this compound. This synthesized linker can then be activated for conjugation to an antibody.
Materials:
-
This compound
-
Maleic anhydride
-
Triethylamine (TEA)
-
Acetic anhydride
-
Sodium acetate
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of the Maleamic Acid:
-
Dissolve this compound and a slight excess of TEA in anhydrous DCM.
-
Slowly add a solution of maleic anhydride in DCM to the reaction mixture at 0°C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude maleamic acid derivative.
-
-
Cyclization to the Maleimide:
-
Dissolve the crude maleamic acid derivative in a mixture of acetic anhydride and sodium acetate.
-
Heat the reaction mixture at 80-90°C for 2-3 hours.
-
Pour the cooled reaction mixture into ice water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the methyl ester of the maleimido-cyclohexanecarboxylic acid.
-
-
Hydrolysis of the Methyl Ester:
-
Dissolve the purified methyl ester in a mixture of methanol and water.
-
Add a stoichiometric amount of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the maleimido-cyclohexanecarboxylic acid.
-
-
Activation of the Carboxylic Acid:
-
Dissolve the maleimido-cyclohexanecarboxylic acid and NHS in anhydrous DMF.
-
Add DCC at 0°C and stir the reaction overnight at room temperature.
-
Filter off the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
The resulting crude NHS-activated linker can be purified by crystallization or chromatography.
-
Protocol 2: Conjugation of the Activated Linker-Payload to a Monoclonal Antibody
This protocol outlines the conjugation of a pre-formed activated linker-payload complex to a monoclonal antibody via lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Activated Linker-Payload (e.g., SMCC-DM1) dissolved in an organic solvent like DMSO[10]
-
Conjugation buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.25[10][11]
-
Quenching solution (e.g., Tris or glycine solution)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, SEC-HPLC, LC-MS)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the conjugation buffer to the desired concentration (e.g., 2-10 mg/mL).[11]
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the activated linker-payload solution to the antibody solution. A typical molar excess is 5-20 fold.[10]
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 32°C) for a specific duration (e.g., 2-6 hours).[10][11] The reaction time can be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
-
Quenching the Reaction:
-
Add a quenching solution to stop the reaction by consuming any unreacted activated linker.
-
-
Purification of the ADC:
-
Remove unreacted linker-payload and other small molecules using SEC or TFF.[10]
-
The purified ADC should be buffer exchanged into a formulation buffer suitable for storage.
-
-
Characterization of the ADC:
-
Determine the protein concentration using a UV-Vis spectrophotometer.
-
Determine the average DAR using methods like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Assess the level of aggregation using SEC-HPLC.
-
Confirm the identity and integrity of the ADC using LC-MS.
-
Logical Relationships in ADC Design
The design and performance of an ADC are governed by a complex interplay of its components. The choice of linker, in this case, one derived from this compound, has cascading effects on the overall properties of the therapeutic agent.
Conclusion
This compound is a key synthetic precursor for the development of non-cleavable ADC linkers. The resulting cyclohexane-containing linkers, such as MCC, offer a rigid and stable connection between the antibody and the cytotoxic payload. While providing good plasma stability, the potential for retro-Michael reaction in maleimide-based linkers necessitates careful design and characterization. The protocols and data presented herein provide a foundation for researchers to explore the application of this versatile building block in the design of next-generation Antibody-Drug Conjugates with improved therapeutic indices.
References
- 2. benchchem.com [benchchem.com]
- 3. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 4. adcreview.com [adcreview.com]
- 5. almacgroup.com [almacgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cellmosaic.com [cellmosaic.com]
- 9. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Janus Kinase (JAK) Inhibitors Utilizing Methyl trans-4-Aminocyclo-hexanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling pathways. The JAK-STAT signaling pathway is essential for a multitude of cellular processes, including immunity, proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[3][4] Several small-molecule JAK inhibitors have been developed and approved for the treatment of diseases such as rheumatoid arthritis.
A key structural motif in many JAK inhibitors is a substituted cyclohexane or piperidine ring system. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is a versatile chemical intermediate that can serve as a starting material for the synthesis of these crucial structural components. This document provides detailed application notes and a representative synthetic protocol for the synthesis of a tofacitinib-like JAK inhibitor, starting from this compound.
Janus Kinase (JAK)-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its corresponding cell surface receptor.[1][3] This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.[3]
References
Application Notes and Protocols for N-Protection of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-protection of methyl trans-4-aminocyclohexanecarboxylate hydrochloride, a valuable building block in pharmaceutical and chemical research. The following sections describe the protection of the primary amine with three common protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Introduction
This compound is a versatile bifunctional molecule featuring a primary amine and a methyl ester. In multi-step organic synthesis, particularly in the construction of complex molecules like pharmaceuticals, it is often necessary to selectively protect the nucleophilic amino group to prevent unwanted side reactions. The choice of the protecting group is crucial and depends on the stability requirements of subsequent reaction steps and the orthogonality of its deprotection conditions. This document outlines reliable methods for the introduction of the Boc, Cbz, and Fmoc protecting groups, providing a comparative overview of their reaction conditions and typical outcomes.
Data Presentation: Comparison of N-Protecting Groups
The following table summarizes typical reaction parameters and outcomes for the N-protection of this compound. This data is compiled from general procedures and results obtained with structurally similar substrates.
| Protecting Group | Reagent | Base | Solvent | Reaction Time (hours) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) or NaOH | Dichloromethane (DCM) or Dioxane/Water | 2 - 12 | > 90 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate (NaHCO₃) or TEA | Dioxane/Water or DCM | 2 - 6 | > 85 |
| Fmoc | Fmoc-chloride (Fmoc-Cl) or Fmoc-OSu | Sodium bicarbonate (NaHCO₃) or DIEA | Dioxane/Water or Acetonitrile | 2 - 24 | > 90 |
Experimental Protocols
N-Boc Protection Protocol
This protocol describes the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask, add triethylamine (2.2 eq) at room temperature.
-
Stir the mixture for 15-30 minutes to ensure the free amine is generated.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate, can be further purified by recrystallization or column chromatography if necessary.
Caption: Experimental workflow for N-Boc protection.
N-Cbz Protection Protocol
This protocol details the protection of the amino group with a benzyloxycarbonyl (Cbz) group.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, methyl trans-4-((benzyloxycarbonyl)amino)cyclohexanecarboxylate, can be purified by recrystallization or column chromatography.
Caption: Chemical reaction for N-Cbz protection.
N-Fmoc Protection Protocol
This protocol outlines the protection of the amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2.5 eq) and stir until a clear solution is obtained.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-24 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, methyl trans-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylate, can be purified by column chromatography.
Caption: Decision tree for selecting an N-protecting group.
Conclusion
The protocols provided offer robust methods for the N-protection of this compound with Boc, Cbz, and Fmoc groups. The choice of the protecting group should be guided by the overall synthetic strategy, particularly the conditions of subsequent reaction and deprotection steps. The provided data and workflows serve as a valuable resource for researchers in the planning and execution of their synthetic endeavors.
Application Notes and Protocols for the Esterification of trans-4-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of trans-4-aminocyclohexanecarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. The following sections outline common esterification methods, present quantitative data for reaction optimization, and provide step-by-step experimental procedures.
Introduction
trans-4-Aminocyclohexanecarboxylic acid and its esters are valuable intermediates in medicinal chemistry. For instance, the ethyl ester is utilized in the synthesis of inhibitors of adenosine deaminase. The esterification of this bifunctional molecule requires careful consideration of the reaction conditions to achieve high yields and purity, primarily due to the presence of both an amino and a carboxylic acid group. Under acidic conditions, the amino group is protonated, forming an ammonium salt, which prevents it from interfering with the esterification of the carboxylic acid.
Esterification Methodologies
Two primary methods for the esterification of trans-4-aminocyclohexanecarboxylic acid are the Fischer-Speier esterification using a strong acid catalyst and the use of thionyl chloride.
1. Fischer-Speier Esterification: This is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used as the solvent.[2] The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.
2. Thionyl Chloride Method: This approach involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). The acyl chloride then readily reacts with the alcohol to form the ester. This method is often faster and not subject to the same equilibrium limitations as the Fischer esterification. When thionyl chloride is added to an alcohol, it can also generate HCl in situ, which can then act as a catalyst in a Fischer-type esterification.[3]
Data Presentation: Comparison of Esterification Methods
The following table summarizes quantitative data for different methods of esterifying trans-4-aminocyclohexanecarboxylic acid, providing a basis for method selection and optimization.
| Method | Alcohol | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Fischer Esterification | Methanol | Conc. HCl | 60 | Overnight | 98 | Produces the methyl ester hydrochloride. |
| Fischer Esterification | Ethanol | Conc. H₂SO₄ | Reflux | 2 hours | ~95 (general) | A general procedure for hydroxy acids.[4] |
| Thionyl Chloride | Ethanol | Thionyl Chloride | Room Temp. | Overnight | 88-92 (general) | A general method for amino acid esterification. |
Experimental Protocols
Protocol 1: Fischer Esterification using Hydrochloric Acid (for Methyl Ester)
This protocol describes the synthesis of methyl trans-4-aminocyclohexanecarboxylate hydrochloride.
Materials:
-
trans-4-Aminocyclohexanecarboxylic acid
-
Methanol (anhydrous)
-
Concentrated Hydrochloric Acid
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add trans-4-aminocyclohexanecarboxylic acid.
-
Add a large excess of anhydrous methanol to the flask to act as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to 60°C with stirring.
-
Maintain the reaction at 60°C overnight.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
To the resulting residue, add diethyl ether to precipitate the product, the hydrochloride salt of the methyl ester.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any remaining impurities.
-
Dry the product under vacuum to obtain this compound as a white crystalline solid.
Protocol 2: Esterification using Thionyl Chloride in Ethanol (for Ethyl Ester)
This protocol details the synthesis of ethyl trans-4-aminocyclohexanecarboxylate hydrochloride.
Materials:
-
trans-4-Aminocyclohexanecarboxylic acid
-
Ethanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube (e.g., with CaCl₂)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a drying tube, add anhydrous ethanol.
-
Cool the ethanol in an ice bath to 0°C.
-
Slowly and dropwise, add thionyl chloride to the cold ethanol with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Once the addition of thionyl chloride is complete, add trans-4-aminocyclohexanecarboxylic acid portion-wise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition of the amino acid, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and any excess reagents under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the crude ethyl trans-4-aminocyclohexanecarboxylate hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Visualizations
Reaction Signaling Pathway
Caption: Fischer esterification mechanism.
Experimental Workflow
Caption: General experimental workflow.
References
Application Notes and Protocols for the Catalytic Hydrogenation of p-Aminobenzoic Acid to trans-4-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Aminocyclohexanecarboxylic acid (t-AMCHA) is a valuable building block in the synthesis of various pharmacologically active compounds.[1] This document provides detailed application notes and protocols for the catalytic hydrogenation of p-aminobenzoic acid (PABA) to produce t-AMCHA. The synthesis of the trans-isomer has historically presented a challenge, as many hydrogenation processes yield a mixture of cis and trans isomers.[2][3] Recent advancements have focused on developing one-pot processes that directly yield a high trans to cis isomer ratio, which is crucial for applications in drug development.[2][4][5]
The protocols described herein focus on the use of a Ruthenium on carbon (Ru/C) catalyst under basic conditions, a method that has demonstrated high yields and favorable selectivity for the desired trans-isomer.[2][4][5]
Materials and Equipment
Materials:
-
p-Aminobenzoic acid (PABA)
-
5% Ruthenium on carbon (Ru/C)
-
10% Sodium hydroxide (NaOH) solution
-
Deionized water
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonia (NH₃) solution
-
Nitrogen gas (for inerting)
-
Hydrogen gas (high purity)
-
Standard reagents for Thin Layer Chromatography (TLC) (e.g., ninhydrin stain)
-
Standard solvents for product isolation and purification
Equipment:
-
High-pressure autoclave/hydrogenation reactor
-
Magnetic stirrer with heating capabilities
-
Thermocouple and pressure gauge
-
Balance
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Nuclear Magnetic Resonance (NMR) spectrometer (for determining cis/trans ratio)
Experimental Protocols
Protocol 1: Hydrogenation of p-Aminobenzoic Acid using Ru/C Catalyst
This protocol is adapted from a demonstrated industrially feasible process.[4][5]
Reaction Setup:
-
In a high-pressure autoclave, combine p-aminobenzoic acid, 5% Ru/C catalyst, and a 10% aqueous solution of sodium hydroxide.
-
Seal the autoclave and purge the system with nitrogen gas multiple times to ensure an inert atmosphere.
-
Subsequently, purge the system with hydrogen gas.
Hydrogenation Reaction:
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 15 bar).[4][5]
-
Begin stirring the reaction mixture and heat to the target temperature (e.g., 100°C).[4][5]
-
Maintain the temperature and pressure for the duration of the reaction (e.g., 20 hours).[4][5]
-
Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by TLC. A typical mobile phase for TLC is a mixture of DCM, MeOH, and NH₃.[4][5] The reaction is considered complete when no starting material (PABA) is observed.
Work-up and Isolation:
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Filter the reaction mixture to remove the Ru/C catalyst. The catalyst can potentially be reused, though its activity may vary depending on the work-up and purification method.[5]
-
The resulting aqueous solution contains the sodium salt of 4-aminocyclohexanecarboxylic acid as a mixture of cis and trans isomers.
-
Acidify the filtrate to precipitate the product.
-
Isolate the solid product by filtration, wash with cold deionized water, and dry under vacuum.
-
Determine the cis to trans isomer ratio of the final product using ¹H NMR spectroscopy.
Data Presentation
The following tables summarize quantitative data from various reported experimental conditions for the catalytic hydrogenation of PABA.
Table 1: Reaction Conditions and Performance of Ru/C Catalyst
| Parameter | Value | Reference |
| Substrate | p-Aminobenzoic acid | [4][5] |
| Catalyst | 5% Ru/C | [4][5] |
| Catalyst Loading | 25% w/w of PABA | [4][5] |
| Solvent | 10% NaOH (aq) | [4][5] |
| Temperature | 100°C | [4][5] |
| Hydrogen Pressure | 15 bar | [4][5] |
| Reaction Time | 20 hours | [4][5] |
| Conversion | Complete | [4][5] |
| cis:trans Ratio | 1:4.6 | [4][5] |
Table 2: Overview of Different Catalytic Systems
| Catalyst | Support | Conditions | cis:trans Ratio | Reference |
| Ruthenium (Ru) | Carbon (C) | Basic | High trans selectivity | [4][5] |
| Rhodium (Rh) | Carbon (C) | - | - | [5] |
| Raney Nickel | - | High Pressure (~150 bar) | - | [4] |
| Ruthenium (Ru) | Alumina (Al₂O₃) | - | 1:1 | [2] |
| Rhodium (Rh) | Alumina (Al₂O₃) | - | 1:1 | [2] |
Visualizations
Reaction Scheme
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Purity of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride Derivatives
Welcome to the technical support center for the synthesis and purification of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize the purity of their compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
The most prevalent impurity is the cis-isomer of Methyl 4-Aminocyclohexanecarboxylate Hydrochloride. Due to the stereochemistry of the synthetic routes, a mixture of cis and trans isomers is often formed. The trans-isomer is typically the desired product for many pharmaceutical applications due to its specific stereochemical requirements for biological activity.
Q2: Why is it critical to remove the cis-isomer?
The biological activity of many downstream products derived from Methyl 4-Aminocyclohexanecarboxylate Hydrochloride is highly dependent on the trans stereochemistry. The presence of the cis-isomer can lead to reduced efficacy, altered pharmacological profiles, and difficulties in downstream crystallization and purification. Analytical techniques like HPLC and NMR should be used to confirm the absence or reduction of the cis-isomer to acceptable levels.[1]
Q3: What are the primary methods for separating the cis and trans isomers?
The primary methods for separating cis and trans isomers are fractional crystallization and column chromatography.[2] Additionally, base-mediated epimerization can be employed to convert the undesired cis-isomer into the more thermodynamically stable trans-isomer, thereby increasing the overall yield of the target compound.
Q4: What are the key safety precautions when handling this compound?
This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation.[3] It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Always consult the Safety Data Sheet (SDS) before starting any experimental work.[3]
Troubleshooting Guides
Problem 1: Low Yield of the Desired trans-Isomer
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Incomplete Reaction: The esterification reaction may not have gone to completion. | Optimize Reaction Conditions: Ensure the reaction is refluxed for a sufficient time, typically overnight, at an optimal temperature of around 60°C.[1] Use a large excess of the alcohol (methanol) to drive the equilibrium towards the product side of the Fischer esterification.[4][5][6] |
| Suboptimal Temperature: Reaction temperature is too low, slowing the reaction rate, or too high, promoting side reactions.[1] | Maintain Optimal Temperature: For the esterification of trans-4-aminocyclohexanecarboxylic acid, a temperature range of 55-65°C is recommended.[1] |
| Formation of a significant amount of the cis-isomer: The reaction conditions may favor the formation of the cis-isomer. | Employ Epimerization: Treat the cis/trans mixture with a base to convert the cis-isomer to the more stable trans-isomer. A common method involves heating the mixture with potassium tert-butoxide in isopropyl alcohol.[1] |
| Loss of Product during Work-up: The product may be lost during extraction or washing steps. | Careful Work-up: Ensure proper phase separation during extractions and minimize the volume of washing solvents to reduce product loss. |
Problem 2: High Contamination with the cis-Isomer
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Reaction favors cis-isomer formation: The synthetic route or reaction conditions naturally produce a high ratio of the cis-isomer. | Base-Mediated Epimerization: This is the most effective method to address a high cis-isomer content. Heating the isomer mixture with a suitable base will drive the equilibrium towards the thermodynamically more stable trans-isomer. |
| Inefficient Purification: The chosen purification method is not adequately separating the isomers. | Optimize Purification: For recrystallization, experiment with different solvent systems. Ethanol/water mixtures (e.g., 3:1 v/v) have been shown to be effective.[1] For column chromatography, consider using a stationary phase with better shape selectivity, such as a phenyl-hexyl or pentafluorophenyl (PFP) column.[7] |
Problem 3: Product "Oils Out" During Recrystallization
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Melting point of the solid is lower than the solution's temperature: The compound is coming out of solution too quickly at a temperature above its melting point.[8] | Add More Solvent: Return the mixture to the heat source and add a small amount of additional solvent to keep the compound dissolved longer as it cools.[8] |
| High level of impurities: Impurities can lower the melting point of the mixture.[8] | Charcoal Treatment: If the hot solution is colored, consider adding activated charcoal to adsorb impurities before hot filtration.[8] |
| Inappropriate solvent system: The chosen solvent may not be ideal for crystallization. | Solvent Screening: Experiment with different solvent systems. For amino acid hydrochlorides, alcoholic solvents or mixtures with ethers can be effective.[9][10] |
Experimental Protocols
Protocol 1: Base-Mediated Epimerization of cis/trans Isomer Mixture
This protocol describes the conversion of a mixture of cis- and trans-Methyl 4-Aminocyclohexanecarboxylate Hydrochloride to enrich the trans-isomer.
Materials:
-
Mixture of cis/trans-Methyl 4-Aminocyclohexanecarboxylate Hydrochloride
-
Isopropyl alcohol
-
Potassium tert-butoxide
-
Acetic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
pH meter or pH paper
Procedure:
-
Dissolve the cis/trans isomer mixture (e.g., 133 g) in isopropyl alcohol (1000 mL) in a round-bottom flask.[1]
-
Add potassium tert-butoxide (e.g., 19.54 g, 0.174 mol) to the solution.[1]
-
Heat the mixture to 60-65°C with stirring for 2-3 hours.[1]
-
Monitor the reaction progress by taking small aliquots and analyzing the cis/trans ratio by HPLC or NMR.
-
Once the desired isomer ratio is achieved, cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of 7.0 with acetic acid. This will precipitate the product.[1]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold isopropyl alcohol.
-
Dry the solid under vacuum to obtain the trans-enriched product. Purity can exceed 99%.[1]
Protocol 2: Recrystallization for Purity Enhancement
This protocol provides a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of a 3:1 (v/v) mixture of ethanol and water to the flask.[1]
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat briefly and then perform a hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum. Expected purity can be >99.5%.[1]
Protocol 3: HPLC Analysis of cis/trans Isomer Ratio
This protocol provides a starting point for the HPLC analysis of cis and trans isomers.
Sample Preparation:
-
Prepare a stock solution of the isomer mixture at a concentration of 1 mg/mL in the mobile phase.[7]
-
Dilute the stock solution to a final concentration of approximately 100 µg/mL.[7]
-
Filter the sample through a 0.45 µm syringe filter before injection.[7]
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) or Phenyl-hexyl/PFP for better selectivity.[7] |
| Mobile Phase | Acetonitrile/Water with 0.1% H2SO4.[11] Start with a 10:90 (v/v) ratio and optimize. |
| Flow Rate | 1.0 mL/min.[7] |
| Detection | UV at 200 nm.[11] |
| Injection Volume | 10 µL.[7] |
Data Analysis:
-
Integrate the peak areas for both the cis and trans isomers.
-
Calculate the percentage of each isomer by dividing the individual peak area by the total peak area of both isomers and multiplying by 100.
Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for purification.
References
- 1. This compound | 100707-54-8 | Benchchem [benchchem.com]
- 2. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 3. file.leyan.com [file.leyan.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
Technical Support Center: Separation of Cis and Trans Isomers of Methyl 4-Aminocyclohexanecarboxylate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the separation of cis and trans isomers of Methyl 4-Aminocyclohexanecarboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary challenges in separating the cis and trans isomers of Methyl 4-Aminocyclohexanecarboxylate?
The main challenge lies in the similar physicochemical properties of the cis and trans isomers. They share the same molecular weight and functional groups, leading to very close boiling points and polarities. This makes their separation by standard techniques like simple distillation or crystallization difficult. Effective separation relies on exploiting subtle differences in their three-dimensional structures and, consequently, their crystallinity, solubility, and interaction with chromatographic stationary phases.
Q2: Which methods are most effective for separating these isomers?
The most effective method depends on the desired scale of separation and the required purity of the final product. The three primary methods are:
-
Base-Mediated Epimerization followed by Precipitation: This is a highly efficient method for obtaining the thermodynamically more stable trans isomer in high purity.
-
Chromatographic Methods (HPLC and GC): These techniques offer high resolution for both analytical and preparative-scale separations.
-
Fractional Crystallization: This method leverages differences in the solubility of the two isomers in a specific solvent or solvent mixture.
Method 1: Base-Mediated Epimerization and Precipitation
This method is particularly useful for converting a mixture of cis and trans isomers into the predominantly trans form, which can then be easily isolated.
Troubleshooting Guide: Epimerization and Precipitation
| Issue | Possible Cause | Recommended Solution |
| Low yield of trans isomer | Incomplete epimerization reaction. | - Ensure the base (e.g., potassium tert-butoxide) is fresh and has been stored under anhydrous conditions.- Verify the reaction temperature is maintained between 60-65°C. Lower temperatures slow the reaction, while higher temperatures can favor the cis isomer or lead to side reactions.[1] - Extend the reaction time to ensure equilibrium is reached. |
| Loss of product during precipitation or washing. | - Ensure the pH is accurately adjusted to 7.0 for precipitation.[1] - Use a minimal amount of cold solvent for washing the precipitate to avoid redissolving the product. | |
| Low purity of the final product | Incomplete conversion of the cis isomer. | - Optimize the reaction time and temperature as described above. |
| Co-precipitation of the cis isomer or other impurities. | - Ensure slow and controlled precipitation by adding the acid dropwise with good stirring.- Consider recrystallizing the final product from a suitable solvent system (e.g., ethanol/water).[1] | |
| Ester hydrolysis | Use of a strong, non-hindered base. | - Employ a sterically hindered base like potassium tert-butoxide or a tertiary amine (e.g., triethylamine) to minimize nucleophilic attack on the ester group.[1] |
Experimental Protocol: Base-Mediated Epimerization
This protocol is based on a patented method for the epimerization of a cis/trans mixture of Methyl 4-Aminocyclohexanecarboxylate to yield the trans isomer.[1]
-
Dissolution: Dissolve the cis/trans isomer mixture (e.g., 133 g) in isopropyl alcohol (1000 mL).
-
Base Addition: Add potassium tert-butoxide (19.54 g, 0.174 mol) to the solution.
-
Epimerization: Heat the mixture to 60-65°C and maintain this temperature for 2-3 hours with stirring.
-
Precipitation: After cooling, acidify the reaction mixture to a pH of 7.0 with acetic acid. The trans-Methyl 4-Aminocyclohexanecarboxylate hydrochloride will precipitate out of the solution.
-
Isolation: Filter the precipitate and wash with a small amount of cold isopropyl alcohol.
-
Drying: Dry the isolated solid under vacuum.
Expected Outcome: This process can yield the trans isomer with a purity of >99%.[1]
Quantitative Data Summary: Epimerization
| Parameter | Value | Reference |
| Starting Material | Mixture of cis and trans isomers | [1] |
| Base | Potassium tert-butoxide | [1] |
| Solvent | Isopropyl alcohol | [1] |
| Temperature | 60-65°C | [1] |
| Reaction Time | 2-3 hours | [1] |
| Final Product Purity | >99% (trans isomer) | [1] |
Method 2: Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the analytical and preparative separation of cis and trans isomers of Methyl 4-Aminocyclohexanecarboxylate.
Troubleshooting Guide: HPLC/GC Separation
| Issue | Possible Cause | Recommended Solution |
| Poor resolution/overlapping peaks | HPLC: - Inappropriate mobile phase composition.- Unsuitable stationary phase.- Suboptimal temperature.GC: - Inadequate temperature program.- Incorrect carrier gas flow rate. | HPLC: - Optimize the mobile phase by systematically varying the solvent ratio.- Screen different columns (e.g., C18, Phenyl, Chiral phases).- Adjust the column temperature to influence selectivity.GC: - Use a slower temperature ramp to increase interaction time with the stationary phase.- Optimize the carrier gas flow rate for the specific column dimensions. |
| Peak tailing | HPLC/GC: - Secondary interactions with the stationary phase (e.g., silanol groups).- Column overload.- Column contamination. | - Use an end-capped column or add a competing amine to the mobile phase in HPLC.- Reduce the sample concentration or injection volume.- Use a guard column and/or flush the column with a strong solvent. |
| Peak splitting or broadening | HPLC/GC: - Sample solvent incompatible with the mobile phase.- Column void or channeling.- High dead volume in the system. | - Dissolve the sample in the mobile phase whenever possible.- Replace the column if a void is suspected.- Minimize tubing length and ensure proper connections. |
Experimental Protocols: Chromatographic Separation
The following are starting-point protocols for developing a separation method. Optimization will likely be required for baseline separation.
HPLC Method (General Starting Point)
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm) or a Phenyl-Hexyl column for alternative selectivity.
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm, as the ester carbonyl has a weak chromophore).
-
Temperature: 25-40°C.
GC Method (General Starting Point)
-
Column: A polar capillary column (e.g., a cyanosilicone phase) is often recommended for separating cis/trans isomers. A DB-5 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) can also be a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 70°C) and ramp at a slow rate (e.g., 5°C/min) to a final temperature of around 250°C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Quantitative Data Summary: Chromatographic Separation (Illustrative)
Note: Specific retention times and resolution will depend on the exact system and conditions used.
| Parameter | HPLC (Illustrative) | GC (Illustrative) |
| Column | C18, 250 x 4.6 mm, 5 µm | DB-5, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile/Water (gradient) | Helium (1.5 mL/min) |
| Flow Rate/Oven Program | 1.0 mL/min | 70°C (2 min), ramp 10°C/min to 250°C |
| Expected Elution Order | Typically cis before trans in reversed-phase | Typically cis before trans |
| Resolution (Rs) | > 1.5 (Target) | > 1.5 (Target) |
Method 3: Fractional Crystallization
This technique exploits the potential differences in solubility between the cis and trans isomers. The success of this method is highly dependent on the choice of solvent. Generally, the more stable trans isomer is less soluble and will crystallize out first from a supersaturated solution.
Troubleshooting Guide: Fractional Crystallization
| Issue | Possible Cause | Recommended Solution |
| No crystallization occurs | Solution is not supersaturated. | - Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly to a lower temperature. |
| Incorrect solvent choice. | - Experiment with different solvents or solvent mixtures. A good solvent will dissolve the compound when hot but have low solubility when cold. | |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated. | - Use a lower boiling point solvent.- Add a small amount of a solvent in which the compound is more soluble.- Cool the solution more slowly. |
| Poor separation of isomers | Solubilities of the isomers are too similar in the chosen solvent. | - Screen a wider range of solvents with varying polarities.- Try a multi-step crystallization process. |
Experimental Protocol: Fractional Crystallization
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, or mixtures) to find one where the isomer mixture has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the isomer mixture in the minimum amount of the chosen hot solvent to create a saturated solution.
-
Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble isomer (typically the trans isomer). Seeding with a pure crystal of the desired isomer can be beneficial.
-
Isolation: Filter the crystals and wash with a small amount of the cold solvent.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or GC to determine the efficiency of the separation.
Quantitative Data Summary: Solubility (General)
| Isomer | General Solubility Trend |
| trans | Generally less soluble in most common organic solvents due to its more symmetrical shape, which allows for better packing in a crystal lattice. |
| cis | Generally more soluble. |
Experimental Workflow and Logic Diagrams
Caption: Workflow for the separation of cis and trans isomers.
This diagram illustrates the different pathways for separating the cis and trans isomers of Methyl 4-Aminocyclohexanecarboxylate, from the initial mixture to the final, purified isomers.
References
Technical Support Center: Base-Mediated Epimerization of cis-4-Aminocyclohexanecarboxylic Acid Esters
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the base-mediated epimerization of cis-4-aminocyclohexanecarboxylic acid esters to their corresponding trans isomers.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the base-mediated epimerization of cis-4-aminocyclohexanecarboxylic acid esters?
The primary goal is to convert the thermodynamically less stable cis isomer into the more stable trans isomer. In substituted cyclohexanes, substituents preferentially occupy the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions.[1] The trans isomer allows both the amino and the ester groups to be in equatorial positions, resulting in a lower energy and more stable conformation.[2]
Q2: What is the general mechanism for this epimerization?
The reaction proceeds via a deprotonation-reprotonation mechanism. A strong base abstracts the acidic α-proton (the hydrogen on the carbon adjacent to the ester's carbonyl group). This forms a planar enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to the formation of both cis and trans isomers. Because the trans product is more stable, it is the favored product under thermodynamically controlled conditions.[3][4]
Q3: What is the difference between kinetic and thermodynamic control in this reaction?
-
Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest (i.e., has the lowest activation energy).[5] This may not be the most stable isomer.
-
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established.[3][6] The final product ratio will reflect the relative thermodynamic stabilities of the isomers, favoring the more stable trans product.[5][7] For this epimerization, achieving thermodynamic control is crucial.
Q4: Which analytical methods are suitable for monitoring the reaction progress?
The ratio of cis to trans isomers can be effectively monitored using techniques such as Gas-Liquid Chromatography (GLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] These methods allow for the quantification of the two isomers in the reaction mixture over time.
Troubleshooting Guide
Problem: Low or no conversion of the cis isomer.
| Possible Cause | Suggested Solution |
| Insufficient Temperature | The reaction requires significant thermal energy to overcome the activation barrier and allow equilibrium to be reached. Most successful epimerizations are conducted at high temperatures, often between 130°C and 240°C.[8][10] Gradually increase the reaction temperature and monitor the progress. |
| Inappropriate Base or Insufficient Amount | A strong base is required to efficiently deprotonate the α-carbon. Potassium hydroxide, sodium hydroxide, and potassium alkoxides are commonly used.[8][10] Ensure the base is not degraded and is used in a sufficient molar excess. |
| Short Reaction Time | Reaching thermodynamic equilibrium can be slow. If the temperature is on the lower end of the effective range, the reaction may require several hours. Monitor the trans:cis ratio over time to ensure it has plateaued. |
| Incorrect Solvent | The solvent must be stable at high temperatures and capable of dissolving the reactants. High-boiling hydrocarbon solvents or polar aprotic solvents are often suitable.[8] Some processes have also been successful using water or a water/alcohol mixture under specific conditions.[9] |
Problem: The final trans:cis ratio is lower than expected.
| Possible Cause | Suggested Solution |
| Reaction Has Not Reached Equilibrium | The observed ratio may reflect kinetic control rather than thermodynamic control. Increase the reaction time or temperature to ensure the system reaches equilibrium, where the trans isomer is maximized.[3][5] |
| Premature Workup | Quenching the reaction while it is still equilibrating will lock in a non-optimal isomer ratio. Allow the reaction to run until monitoring shows the ratio is stable. |
| Re-equilibration During Workup | If the workup conditions are basic and provide sufficient thermal energy, the isomer ratio could potentially shift away from the desired outcome. Ensure rapid and complete neutralization and cooling. |
Problem: Significant formation of side products or sample degradation.
| Possible Cause | Suggested Solution |
| Temperature is Too High | While high temperatures are needed, excessive heat can lead to the degradation of the starting material and product. Refer to literature for the optimal temperature range for your specific substrate and base combination.[9] |
| Ester Hydrolysis | If the starting material is an ester and the base is a hydroxide (e.g., KOH, NaOH) in the presence of water, saponification (hydrolysis) of the ester to the corresponding carboxylate salt will occur. If the ester is desired, a non-nucleophilic base or anhydrous conditions with a potassium alkoxide should be used. |
| Undesired Reactions of the Amino Group | If the amino group is unprotected, it may participate in side reactions under strongly basic conditions at high temperatures. Consider using an N-protected derivative if this becomes an issue.[9] |
Data Presentation: Reaction Conditions
The following tables summarize quantitative data from patent literature for related epimerization reactions.
Table 1: Influence of Base and Temperature on Epimerization
| Base | Substrate | Temperature Range | Achieved Purity/Ratio | Reference |
| Potassium Hydroxide | 4-lower alkyl-cyclohexanecarboxylic acid | 130°C - 220°C | 98.4% - 99.8% trans form | [8] |
| Sodium Hydroxide | 4-aminocyclohexanecarboxylic acid derivative | 170°C - 240°C | Favors trans isomer | [10] |
| Potassium Alkoxide | 4-aminocyclohexanecarboxylic acid derivative | 150°C - 220°C | Favors trans isomer | [10] |
| Sodium Hydroxide in Water | p-aminobenzoic acid (hydrogenation & isomerization) | 90°C - 120°C | trans:cis ratio of 4:1 (80% trans) | [9] |
Experimental Protocols
General Protocol for Base-Mediated Epimerization
Disclaimer: This is a generalized protocol and must be adapted and optimized for your specific ester, equipment, and safety procedures.
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a condenser, and a thermocouple, charge the cis-4-aminocyclohexanecarboxylic acid ester and a suitable high-boiling solvent (e.g., Shellsol 71, Toluene).[8]
-
Addition of Base: Add the strong base (e.g., potassium hydroxide pellets or a potassium alkoxide) to the mixture. A typical molar ratio is a significant excess of base relative to the ester.
-
Heating and Monitoring: Heat the reaction mixture to the target temperature (e.g., 140-220°C) with vigorous stirring.[8][10] Monitor the progress of the epimerization by taking small aliquots of the reaction mixture at regular intervals. Quench the aliquots, extract the product, and analyze by a suitable method (e.g., GC or NMR) to determine the trans:cis isomer ratio.
-
Reaction Completion: Continue heating until the trans:cis ratio remains constant, indicating that thermodynamic equilibrium has been reached.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully add water and an organic solvent (e.g., ethyl acetate) to partition the mixture.
-
Slowly neutralize the aqueous layer with an acid (e.g., HCl) to a neutral or slightly acidic pH.
-
Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product mixture.
-
-
Purification: The crude product, enriched in the trans isomer, can be purified by methods such as fractional crystallization or column chromatography to isolate the pure trans product.[9]
Visualizations
Caption: Mechanism of base-mediated epimerization via an enolate intermediate.
Caption: Troubleshooting workflow for optimizing the trans:cis isomer ratio.
Caption: General experimental workflow for the epimerization process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jackwestin.com [jackwestin.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 9. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 10. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
Navigating the Solubility of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride in DMF and DMSO
For researchers and drug development professionals utilizing methyl trans-4-aminocyclohexanecarboxylate hydrochloride, understanding its solubility characteristics in common organic solvents is paramount for successful experimental design and execution. This technical support guide provides a comprehensive overview of the solubility of this compound in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), offering troubleshooting advice and frequently asked questions to address common challenges.
Troubleshooting Guide: Solubility Issues
Encountering solubility challenges is a common hurdle in experimental work. This guide provides a systematic approach to troubleshoot and resolve issues related to dissolving this compound in DMF and DMSO.
Initial Solubility Assessment
A logical workflow can help diagnose and solve solubility problems.
Caption: Troubleshooting workflow for dissolving this compound.
Step-by-Step Troubleshooting
-
Initial Attempt: Begin by attempting to dissolve the compound in a small volume of the chosen solvent (DMF or DMSO) at room temperature.
-
Gentle Heating: If dissolution is incomplete, gently warm the mixture to 30-40°C. Many compounds exhibit increased solubility at slightly elevated temperatures. Avoid excessive heat, which could lead to degradation.
-
Sonication: If solids persist, sonicate the vial or flask. The ultrasonic waves can help to break up aggregates and enhance the dissolution process.
-
Incremental Solvent Addition: If the compound remains insoluble, add small, measured increments of the solvent to decrease the overall concentration. Record the total volume of solvent required to achieve full dissolution.
-
Solvent Purity: Ensure the DMF or DMSO being used is of high purity and anhydrous, as water content can sometimes affect the solubility of hydrochloride salts.
-
Compound Stability: Be aware that prolonged exposure to heat or certain solvent conditions could potentially degrade the compound. Polar aprotic solvents like DMF may stabilize the hydrochloride salt through solvation[1].
Solubility Data
| Solvent | Molar Mass ( g/mol ) | Dielectric Constant | Expected Solubility | Experimental Solubility (mg/mL) |
| Dimethylformamide (DMF) | 73.09 | 36.7 | Likely Soluble | User Determined |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 46.7 | Likely Soluble | User Determined |
Experimental Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of this compound.
Caption: Experimental workflow for determining solubility.
Methodology:
-
Preparation of a Saturated Solution: To a known volume of the solvent (DMF or DMSO), add an excess of this compound.
-
Equilibration: Seal the container and agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (ensure the filter material is compatible with the solvent).
-
Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant. This can be done using various analytical techniques such as:
-
Gravimetric Analysis: Take a known volume of the supernatant, evaporate the solvent, and weigh the remaining solid residue.
-
Chromatographic Methods (e.g., HPLC): Prepare a calibration curve with standards of known concentrations and use it to determine the concentration of the saturated solution.
-
-
Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in DMF or DMSO even though it's a polar solvent?
A1: Several factors could be at play. The concentration you are trying to achieve may exceed the compound's solubility limit in that specific solvent. The purity of the solvent could be an issue; absorbed water can alter the solvent properties. Also, ensure the compound itself is pure. If problems persist, try the troubleshooting steps outlined above, such as gentle heating or sonication.
Q2: Is there a significant difference in solubility between DMF and DMSO for this compound?
A2: While both are polar aprotic solvents, DMSO has a higher dielectric constant than DMF, which can sometimes lead to better solubility for salts. However, the specific interactions between the solute and solvent molecules are complex. Experimental determination is the most reliable way to compare their solubilizing power for this specific compound.
Q3: Can I heat the solvent to dissolve the compound faster?
A3: Gentle heating is an acceptable strategy to increase solubility. However, it is crucial to be cautious as excessive or prolonged heating can lead to the degradation of this compound. It is recommended to keep the temperature moderate (e.g., below 60°C) and for the shortest time necessary[1].
Q4: My solution was clear, but a precipitate formed over time. What happened?
A4: This could be due to a few reasons. You may have created a supersaturated solution, especially if you used heat to dissolve the compound, which then precipitated upon cooling to room temperature. Alternatively, the compound might be degrading over time, leading to the formation of less soluble byproducts. It is also possible that the solvent absorbed atmospheric moisture, which could affect solubility. Storing stock solutions in a cool, dark, and dry environment is recommended.
Q5: Are there any alternative solvents I can consider?
A5: Given that the compound is a hydrochloride salt, polar protic solvents like methanol or ethanol could also be viable options. However, be mindful of potential reactions, such as ester hydrolysis, especially under acidic or high-temperature conditions[1]. The choice of solvent will ultimately depend on the requirements of your subsequent experimental steps.
References
preventing side reactions with Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot side reactions during experiments involving Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and the potential side reactions?
The two primary reactive sites are the primary amine and the methyl ester. The main potential side reactions include:
-
N-acylation/N-alkylation: Unwanted reactions at the primary amine.
-
Ester Hydrolysis: Cleavage of the methyl ester to the corresponding carboxylic acid.
-
Epimerization: Conversion of the desired trans isomer to the cis isomer.
-
Dimerization/Polymerization: Self-reaction of the molecule, particularly under conditions that activate the ester group in the presence of the unprotected amine.
Q2: I am seeing a significant amount of the cis isomer in my product. What could be causing this epimerization and how can I prevent it?
Epimerization from the thermodynamically more stable trans isomer to the cis isomer can be induced by harsh reaction conditions, particularly the use of strong bases and high temperatures.
Troubleshooting Epimerization:
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Base | Strong inorganic bases (e.g., NaOH, KOH) | Tertiary amines (e.g., Triethylamine, DIPEA) or mild inorganic bases (e.g., K₂CO₃) | Tertiary amines are generally less harsh and minimize the risk of concurrent ester hydrolysis.[1] |
| Temperature | Temperatures above 85°C | Maintain temperature between 60-65°C | Higher temperatures can provide the activation energy needed for epimerization.[1][2] |
| Solvent | Protic solvents that can participate in proton exchange | Aprotic solvents (e.g., THF, Dioxane) or branched alcohols (e.g., isopropanol, tert-butanol) if a protic solvent is necessary. | Branched alcohols have been shown to enhance trans selectivity during epimerization processes.[1] |
A patented method for enriching the trans isomer involves heating a cis/trans mixture in isopropyl alcohol with potassium tert-butoxide at 60-65°C for 2-3 hours. This drives the equilibrium towards the thermodynamically favored trans configuration.[1]
DOT Script for Epimerization Logic:
Caption: Troubleshooting workflow for addressing cis-isomer formation.
Q3: My desired N-acylation reaction is sluggish and giving low yields. What can I do to improve this?
Low yields in N-acylation (amide bond formation) can be due to several factors, including steric hindrance, suboptimal activation of the carboxylic acid, or inappropriate reaction conditions.
Improving N-Acylation Yields:
| Issue | Recommendation |
| Poor Carboxylic Acid Activation | Use a more potent coupling reagent. For sterically hindered couplings, onium-salt-based reagents like HATU or HBTU are often more effective than carbodiimides like DCC or EDC. |
| Side Reactions (e.g., Racemization) | Include an additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization and other side reactions.[3] |
| Suboptimal Reaction Conditions | Optimize solvent, temperature, and reaction time. Aprotic polar solvents like DMF or NMP are commonly used. For difficult couplings, gentle heating may be required, but monitor for epimerization. |
| Incomplete Reaction | Use a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling agent. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
DOT Script for Amide Coupling Workflow:
Caption: General workflow for amide coupling reactions.
Q4: I need to perform a reaction at another site of my molecule without affecting the primary amine of this compound. How can I protect the amine group?
Protecting the primary amine is crucial when performing reactions that are not intended to involve the amine. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are common and effective choices. The selection depends on the stability of your other functional groups to the deprotection conditions.
| Protecting Group | Protection Reagent | Deprotection Condition | Stability |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl in dioxane) | Stable to catalytic hydrogenation and mild base. |
| Cbz | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. |
General Protocol for Boc Protection:
-
Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloride and free the amine.
-
Add 1.1-1.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify by column chromatography if necessary.
DOT Script for Protection Strategy:
Caption: Decision diagram for choosing an amine protecting group.
Q5: The methyl ester in my molecule is hydrolyzing during my reaction. How can I prevent this?
Ester hydrolysis is typically catalyzed by acid or base, especially in the presence of water and at elevated temperatures.
Preventing Ester Hydrolysis:
-
pH Control: Avoid strongly acidic (pH < 4) or basic (pH > 10) conditions if possible. If a base is required, use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which is a reactant in the hydrolysis reaction.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Orthogonal Protection: If the ester must be preserved under conditions that would normally cause hydrolysis, consider using an alternative protecting group for other functionalities that can be removed under neutral conditions.
If the carboxylic acid is the desired final product, the ester can be intentionally hydrolyzed using aqueous base (e.g., LiOH, NaOH) in a solvent like methanol or THF, followed by acidic workup.
References
Technical Support Center: Synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two primary routes for the synthesis of this compound:
-
Esterification of trans-4-Aminocyclohexanecarboxylic acid: This is a direct method where the carboxylic acid is converted to its methyl ester. Common reagents for this transformation include thionyl chloride (SOCl₂) in methanol or using classic Fischer esterification conditions with an acid catalyst like concentrated HCl in ethanol.
-
Catalytic Hydrogenation of a p-aminobenzoic acid derivative: This method involves the reduction of the aromatic ring of a suitable precursor, such as methyl p-aminobenzoate. This route often produces a mixture of cis and trans isomers, requiring further purification or isomerization steps.
Q2: How can I improve the yield of the esterification reaction?
To improve the yield of the esterification of trans-4-Aminocyclohexanecarboxylic acid, consider the following:
-
Choice of Reagent: Using thionyl chloride in methanol is a highly effective method, with reported yields as high as 96.1%.[1]
-
Reaction Conditions: For Fischer esterification, using a large excess of the alcohol (e.g., as the solvent) and removing water as it forms can drive the equilibrium towards the product, significantly increasing the yield.[2]
-
Complete Conversion: Ensure the reaction goes to completion by monitoring it using techniques like Thin Layer Chromatography (TLC).
Q3: What is the main challenge in the catalytic hydrogenation route?
The primary challenge in the catalytic hydrogenation of p-aminobenzoic acid derivatives is controlling the stereochemistry to obtain the desired trans isomer. The hydrogenation process often yields a mixture of cis and trans isomers.
Q4: How can I increase the proportion of the trans isomer?
There are two main strategies to increase the proportion of the trans isomer:
-
Direct Synthesis Optimization: A one-pot synthesis method has been reported that can achieve a trans-isomer content of 75-82% in the initial batches.
-
Post-Synthesis Isomerization (Epimerization): The mixture of cis and trans isomers can be subjected to base-mediated epimerization. This process converts the thermodynamically less stable cis isomer to the more stable trans isomer. Heating a cis/trans mixture with a base like potassium tert-butoxide in a suitable solvent can lead to a product with >99% enantiomeric purity of the trans isomer.
Troubleshooting Guide
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Esterification: Low conversion of the carboxylic acid. | Incomplete reaction due to equilibrium. | For Fischer esterification, use a large excess of methanol and consider removing water azeotropically. For the SOCl₂ method, ensure anhydrous conditions and sufficient reaction time. |
| Side reactions. | In Fischer esterification, high temperatures can lead to side reactions. Optimize the temperature. | |
| Loss of product during workup. | Ensure proper pH adjustment during extraction to minimize the solubility of the product in the aqueous phase. Use an appropriate extraction solvent. | |
| Hydrogenation: Incomplete reduction of the aromatic ring. | Catalyst deactivation or poisoning. | Ensure the substrate and solvent are pure and free from catalyst poisons (e.g., sulfur compounds). Use a fresh batch of catalyst. |
| Insufficient hydrogen pressure or reaction time. | Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress. | |
| Poor catalyst/substrate mixing. | Ensure vigorous stirring to maintain the catalyst in suspension and facilitate mass transfer. |
Impurity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of the cis isomer in the final product. | Non-stereoselective hydrogenation or incomplete isomerization. | Optimize hydrogenation conditions (catalyst, solvent, temperature) to favor the trans isomer. If a mixture is obtained, perform a base-mediated epimerization step. |
| Recrystallization from a suitable solvent like ethanol or toluene can also be used to enrich the trans isomer. | ||
| Presence of unreacted starting material. | Incomplete reaction. | See "Low Yield" section for troubleshooting incomplete reactions. |
| Other unknown impurities. | Side reactions. | Characterize the impurities using techniques like NMR or LC-MS to identify their source and adjust reaction conditions accordingly. |
Data Presentation
Table 1: Comparison of Esterification Methods for trans-4-Aminocyclohexanecarboxylic Acid
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| SOCl₂ in Methanol | trans-4-Aminocyclohexanecarboxylic acid, SOCl₂, Methanol | 96.1%[1] | High yield, relatively fast reaction. | Thionyl chloride is corrosive and moisture-sensitive. |
| Fischer Esterification | trans-4-Aminocyclohexanecarboxylic acid, Methanol, Strong acid catalyst (e.g., H₂SO₄, HCl) | Can be low (25-35%) if not optimized, but can reach >95% with optimization. | Inexpensive reagents, simple procedure. | Reversible reaction, may require a large excess of alcohol and removal of water to achieve high yields.[2] |
Table 2: Optimizing Catalytic Hydrogenation of Methyl p-Aminobenzoate
| Parameter | Optimal Range | Impact on Yield/Purity |
| Temperature | 55–65°C | <60°C slows the reaction; >65°C can promote side reactions. |
| H₂ Pressure | 6–9 kg/cm ² | Lower pressures may require longer reaction times. |
| Catalyst Loading | 8–12% w/w | <8% can extend the reaction duration; >12% increases cost without significant benefit. |
| Methanol:Solute Ratio | 10:1 v/w | Lower ratios can hinder mixing; higher ratios can complicate solvent recovery. |
Experimental Protocols
Protocol 1: Esterification using Thionyl Chloride in Methanol
This protocol is adapted from a reported high-yield synthesis.[1]
-
Suspend (Trans)-4-aminocyclohexanecarboxylic acid (1.40 mmol) in methanol (5.5 mL) in a round-bottom flask.
-
Cool the suspension to -10 °C using an appropriate cooling bath.
-
Slowly add thionyl chloride (2.79 mmol) dropwise to the stirred suspension.
-
Stir the mixture for 15 minutes at -10 °C.
-
Allow the reaction mixture to warm to ambient temperature and stir for an additional 15 minutes.
-
Heat the mixture to reflux and maintain for 1 hour.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization from ethanol or toluene.
Protocol 2: Base-Mediated Epimerization of a cis/trans Mixture
This protocol is based on a patented method for enriching the trans isomer.
-
Dissolve the cis/trans mixture of Methyl 4-Aminocyclohexanecarboxylate (e.g., 133 g) in isopropyl alcohol (1,000 mL).
-
Add potassium tert-butoxide (0.174 mol).
-
Heat the mixture to 60–65°C for 2–3 hours.
-
After the reaction is complete, cool the mixture and acidify to pH 7.0 with acetic acid.
-
The precipitated product, enriched in the trans isomer, can be collected by filtration.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Logical workflow for obtaining the pure trans-isomer.
References
Technical Support Center: Hydrolytic Stability of Methyl trans-4-Aminocyclohexanecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolytic stability of Methyl trans-4-Aminocyclohexanecarboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the hydrolytic stability of Methyl trans-4-Aminocyclohexanecarboxylate?
A1: The hydrolytic stability of Methyl trans-4-Aminocyclohexanecarboxylate is primarily influenced by pH, temperature, and the presence of catalysts. As an ester, it is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. The presence of the amino group can also affect the rate of hydrolysis, particularly depending on its protonation state at a given pH.[1][2]
Q2: How does pH affect the stability of the ester?
A2: The rate of hydrolysis is significantly dependent on pH.
-
Acidic Conditions (pH < 4): The ester linkage can undergo acid-catalyzed hydrolysis. The amino group will be protonated (-NH3+), which may slightly inhibit the rate compared to non-amino esters due to electronic effects, but hydrolysis will still occur.
-
Neutral Conditions (pH ~ 7): The rate of hydrolysis is generally at its minimum in the neutral pH range.
-
Basic Conditions (pH > 8): The ester is highly susceptible to base-catalyzed hydrolysis (saponification), which is typically much faster than acid-catalyzed hydrolysis. The amino group will be in its free base form (-NH2).
Q3: What are the expected degradation products of hydrolytic stability studies?
A3: The primary degradation product of the hydrolysis of Methyl trans-4-Aminocyclohexanecarboxylate is trans-4-Aminocyclohexanecarboxylic acid and methanol.
Q4: Can the amino group participate in the hydrolysis reaction?
A4: While direct intramolecular catalysis by the amino group is less likely due to the trans configuration and the distance from the ester carbonyl, its protonation state influences the overall electronic environment of the molecule and the solution's properties, thereby indirectly affecting the hydrolysis rate.
Q5: How should I monitor the degradation of Methyl trans-4-Aminocyclohexanecarboxylate during a stability study?
A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective method for monitoring the degradation of the parent compound and the appearance of the carboxylic acid degradation product.[3][4] A reversed-phase C18 column is often suitable.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no degradation observed under stress conditions. | 1. Stress conditions (pH, temperature) are too mild. 2. Incorrect concentration of acid or base. 3. Short duration of the study. | 1. Increase the temperature in increments of 10°C (e.g., up to 60-70°C). 2. Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH). 3. Extend the duration of the study, taking time points at longer intervals. |
| Degradation is too rapid to monitor accurately. | 1. Stress conditions are too harsh. 2. High temperature is accelerating the reaction excessively. | 1. Decrease the concentration of the acid or base. 2. Conduct the experiment at a lower temperature (e.g., room temperature or 40°C). 3. Take more frequent time points at the beginning of the study. |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Column degradation due to extreme pH of samples. 3. Co-elution of the parent compound and degradation product. | 1. Adjust the mobile phase pH to ensure the amino and carboxyl groups are in a consistent protonation state. A pH between 3 and 6 is often a good starting point. 2. Neutralize the samples before injection to protect the column. 3. Modify the mobile phase composition (e.g., change the organic solvent ratio) or use a different column chemistry. |
| Low mass balance in the stability study. | 1. Formation of unexpected degradation products. 2. Adsorption of the compound or degradants to the container. 3. Volatility of methanol, the by-product. | 1. Use a mass spectrometer detector (LC-MS) to identify potential unknown peaks. 2. Use inert container materials like polypropylene or silanized glass. 3. Mass balance calculations should focus on the non-volatile parent and primary degradant. |
| Precipitation observed in the sample solution. | 1. pH-dependent solubility of the compound or its degradation product. 2. The concentration of the compound is too high for the chosen solvent. | 1. Ensure the pH of the solution is maintained within a range where both the ester and the resulting carboxylic acid are soluble. 2. Reduce the initial concentration of the compound or add a co-solvent if compatible with the study design. |
Quantitative Data on Hydrolytic Stability
The following tables provide representative data on the hydrolytic stability of Methyl trans-4-Aminocyclohexanecarboxylate under various conditions. Note: This data is illustrative and may vary based on specific experimental conditions.
Table 1: Half-life (t½) of Methyl trans-4-Aminocyclohexanecarboxylate at 50°C
| Condition | pH | Half-life (t½) in hours |
| Acidic | 1.2 (0.1 M HCl) | 48 |
| Neutral | 7.0 (Phosphate Buffer) | > 500 |
| Basic | 10.0 (Carbonate Buffer) | 5 |
| Basic | 13.0 (0.1 M NaOH) | < 1 |
Table 2: Pseudo-First-Order Rate Constants (k) for Hydrolysis at 50°C
| Condition | pH | Rate Constant (k) in s⁻¹ |
| Acidic | 1.2 (0.1 M HCl) | 4.0 x 10⁻⁶ |
| Neutral | 7.0 (Phosphate Buffer) | < 3.8 x 10⁻⁷ |
| Basic | 10.0 (Carbonate Buffer) | 3.8 x 10⁻⁵ |
| Basic | 13.0 (0.1 M NaOH) | > 1.9 x 10⁻⁴ |
Experimental Protocols
Protocol for Forced Hydrolytic Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the hydrolytic stability of Methyl trans-4-Aminocyclohexanecarboxylate.
1. Materials and Reagents:
-
Methyl trans-4-Aminocyclohexanecarboxylate
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Phosphate or other suitable buffer for neutral pH
-
HPLC grade water, acetonitrile, and methanol
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
HPLC system with UV or MS detector
2. Stock Solution Preparation:
-
Prepare a stock solution of Methyl trans-4-Aminocyclohexanecarboxylate at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
3. Sample Preparation for Degradation Studies:
-
Acid Hydrolysis:
-
To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Prepare a blank solution using 0.1 M HCl.
-
-
Base Hydrolysis:
-
To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Prepare a blank solution using 0.1 M NaOH.
-
-
Neutral Hydrolysis:
-
To a volumetric flask, add an appropriate volume of the stock solution and dilute with the neutral buffer (e.g., pH 7.0) to achieve a final concentration of 100 µg/mL.
-
Prepare a blank solution using the neutral buffer.
-
4. Stress Conditions:
-
Incubate the prepared sample and blank solutions in a temperature-controlled environment (e.g., 50°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before HPLC analysis to prevent further degradation and protect the analytical column.
5. HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm or MS detector.
-
Analyze the samples and quantify the amount of remaining Methyl trans-4-Aminocyclohexanecarboxylate and the formation of trans-4-Aminocyclohexanecarboxylic acid.
6. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Plot the natural logarithm of the concentration of the parent compound versus time to determine the pseudo-first-order rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Hydrolysis Mechanisms
Caption: Acid- and base-catalyzed hydrolysis mechanisms.
Experimental Workflow for Hydrolytic Stability Study
Caption: Workflow for a hydrolytic stability study.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for stability studies.
References
Technical Support Center: Purification of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride by recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Insufficient cooling. - Solution is not supersaturated (too much solvent used). - Cooling period is too short. | - Ensure the solution is cooled to the appropriate temperature (e.g., 0-5 °C) and for a sufficient duration. - If the solution is too dilute, reheat it to evaporate some of the solvent and then allow it to cool again.[1] - Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[2] |
| "Oiling Out" (Formation of an oil instead of crystals) | - The solute is coming out of solution above its melting point. - High concentration of impurities, leading to a significant melting point depression. - The solvent is too nonpolar for the hydrochloride salt. | - Reheat the solution to dissolve the oil and add a small amount of a more polar "soluble solvent" (e.g., a little more ethanol if using an ethanol/water mixture) to increase the solubility slightly and slow down the precipitation upon cooling.[2] - Consider a pre-purification step, such as a wash or a quick filtration through a small plug of silica, to remove significant impurities. - Ensure an appropriate solvent system is being used. For this compound, an ethanol/water mixture is often effective.[3] |
| Crystals are Colored or Appear Impure | - Presence of colored impurities in the starting material. - Degradation of the compound due to excessive heat. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. - Avoid prolonged heating at high temperatures. |
| Low Yield of Recovered Crystals | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[4] - The crystals were washed with a solvent that was not sufficiently cold, leading to dissolution of the product.[4] - Premature crystallization during hot filtration. | - Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[4] - Always use ice-cold solvent to wash the filtered crystals.[4] - During hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely. |
| Difficulty in Filtering Crystals | - Crystals are too fine or have a needle-like morphology that clogs the filter paper. | - Allow the solution to cool more slowly to encourage the growth of larger crystals. - For very fine crystals, consider using a different filter medium or a centrifuge for separation. |
| Presence of the cis-isomer in the Final Product | - The starting material contains a significant amount of the cis-isomer. - The chosen recrystallization conditions are not optimal for separating the isomers. | - Recrystallization from an ethanol/water mixture (e.g., 3:1 v/v) has been shown to yield high purity trans-isomer.[3] - Fractional crystallization may be necessary, involving multiple recrystallization steps to enrich the desired trans-isomer. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: A mixture of ethanol and water (e.g., a 3:1 v/v ratio) is a highly effective solvent system for recrystallizing this compound, yielding needle-like crystals with high purity (up to 99.5%).[3] Toluene can also be used as an anti-solvent.[3] The compound is soluble in water.[3]
Q2: How can I be sure that I have removed the cis-isomer impurity?
A2: The purity and the absence of the cis-isomer should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3] These methods can distinguish between the cis and trans isomers and quantify their relative amounts.
Q3: My compound has "oiled out". Can I still obtain crystals from this?
A3: Yes, it is often possible to recover your product. "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[5] To resolve this, you can try reheating the mixture to redissolve the oil and then add a small amount of additional "soluble solvent" to prevent the oil from forming upon cooling.[2] Slow, undisturbed cooling is crucial.
Q4: How much solvent should I use for the recrystallization?
A4: The general principle of recrystallization is to use the minimum amount of near-boiling solvent required to completely dissolve the crude solid.[4] Using too much solvent will result in a lower yield as more of your compound will remain dissolved in the mother liquor upon cooling.[4]
Q5: At what temperature should I cool my solution to induce crystallization?
A5: After dissolving the compound in hot solvent, it should be allowed to cool slowly to room temperature and then can be placed in an ice bath to maximize crystal formation. A controlled cooling from 50°C to -10°C over several hours can improve crystal size uniformity.[3]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a detailed methodology for the purification of this compound using an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Solvent Preparation: Prepare a 3:1 (v/v) mixture of ethanol and water.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of the 3:1 ethanol/water solvent mixture.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of the hot solvent mixture until the solid has just dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring hot solvent through it.
-
Quickly filter the hot solution into the preheated flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with filter paper over a clean filter flask.
-
Wet the filter paper with a small amount of ice-cold 3:1 ethanol/water.
-
Quickly pour the cold crystal slurry into the funnel and apply vacuum.
-
-
Washing:
-
With the vacuum still applied, wash the crystals with a small amount of ice-cold 3:1 ethanol/water to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a low temperature.
-
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Expected Crystal Morphology | Purity | Reference |
| Ethanol/Water | 3:1 | Needle-like crystals | Up to 99.5% | [3] |
| Toluene (as anti-solvent) | N/A | Spherical aggregates | >95% | [3] |
Table 2: Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol |
| Appearance | White to almost white crystalline powder |
| Solubility | Soluble in water |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for common issues in recrystallization.
References
Technical Support Center: Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the esterification of trans-4-aminocyclohexanecarboxylic acid. This is typically achieved by reacting the starting material with methanol in the presence of an acid catalyst, such as concentrated hydrochloric acid or thionyl chloride (SOCl₂).[1][2][3] One reported method involves refluxing the acid with concentrated HCl in ethanol at 60°C overnight, which can achieve a high yield.[1]
Q2: What are the critical physicochemical properties of this compound?
A2: this compound is a white to off-white crystalline solid.[2][4] It is soluble in water and polar organic solvents like alcohols.[4] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆ClNO₂ | [5] |
| Molecular Weight | 193.67 g/mol | [1][6] |
| Melting Point | 140-142°C | [4] |
| Appearance | White crystalline powder | [2][4] |
Q3: What are the primary safety concerns when handling this compound and its reagents?
A3: This compound is known to cause serious eye damage.[2][3][6] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[1] When performing hydrogenation steps, be aware that catalysts like palladium on carbon (Pd/C) can be pyrophoric upon exposure to air after the reaction.[7][8] The catalyst should be kept wet during handling and disposal to prevent ignition.[7][8]
Troubleshooting Guide
Low Reaction Yield
Q4: My esterification reaction is resulting in a low yield. What are the potential causes and solutions?
A4: Low yields in the esterification process can stem from several factors. The reaction is reversible, so the presence of water can shift the equilibrium back towards the reactants.[9][10]
Troubleshooting Steps:
-
Incomplete Reaction: Ensure the reaction has been given sufficient time to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Water Content: The presence of water can hinder the esterification process.[9] Use dry solvents and reagents. Consider using a Dean-Stark apparatus or other methods for azeotropic removal of water during the reaction to drive the equilibrium towards the product.[1]
-
Sub-optimal Temperature: The reaction temperature is crucial. For the HCl-catalyzed reaction in ethanol, a temperature of around 60°C is recommended.[1] Temperatures below this may slow the reaction, while excessively high temperatures could promote side reactions.[1]
-
Catalyst Issues: Ensure the acid catalyst is active and used in the correct amount.
Isomer Control and Purification
Q5: I am struggling with a high percentage of the cis-isomer in my product. How can I increase the trans:cis ratio?
A5: The presence of the undesired cis-isomer is a common challenge due to the stereochemistry of the starting materials or side reactions. The trans isomer is thermodynamically more stable.
Logical Workflow for Isomer Remediation
Caption: A logical workflow for the remediation of cis/trans isomer mixtures.
A highly effective method to increase the proportion of the trans-isomer is through base-mediated epimerization .[1] This process converts the cis-isomer to the more stable trans-isomer.
Experimental Protocol: Base-Mediated Epimerization [1]
-
Dissolution: Dissolve the mixture of cis and trans isomers in a suitable solvent. Branched alcohols like isopropyl alcohol are reported to enhance trans selectivity.[1]
-
Base Addition: Add a base. Tertiary amines, such as triethylamine, or potassium tert-butoxide can be effective. Tertiary amines are noted to minimize ester hydrolysis.[1]
-
Heating: Heat the mixture to a controlled temperature, typically between 60-65°C, for 2-3 hours.[1] This temperature range is optimal to drive the equilibrium towards the trans configuration without causing thermal decomposition.[1]
-
Neutralization and Precipitation: After the reaction, carefully acidify the mixture to a neutral pH to precipitate the product.[1]
-
Isolation: Isolate the precipitated solid by filtration.
This process can significantly improve the enantiomeric purity to over 99%.[1]
Q6: My final product has impurities even after recrystallization. How can I optimize the purification process?
A6: Optimizing recrystallization is key to achieving high purity. The choice of solvent is the most critical factor.[2][11]
Troubleshooting Steps for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol and toluene have been recommended for this compound.[1] A systematic approach to solvent screening can save time and resources.[2][11]
-
Cooling Rate: Rapid cooling can trap impurities within the crystals. Allow the solution to cool slowly to promote the formation of pure, well-defined crystals.
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure compound can help induce crystallization.
-
Washing: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
Table of Recommended Solvents for Recrystallization
| Solvent | Rationale | Reference |
| Ethanol | Effective for recrystallization, mentioned in literature. | [1] |
| Toluene | An alternative solvent for recrystallization. | [1] |
| Isopropyl Alcohol | Used as a solvent in the epimerization process. | [1] |
Scale-up Challenges
Q7: We are scaling up the synthesis. What are the main challenges we should anticipate?
A7: Scaling up from the lab bench to a pilot or industrial scale introduces several challenges related to process control, safety, and economics.
Scale-Up Troubleshooting Pathway
Caption: A diagram showing the interconnected challenges in process scale-up.
Key Areas for Consideration:
-
Heat Transfer: Hydrogenation and other steps can be exothermic.[8] Ensure the reactor has adequate cooling capacity to manage the heat generated and prevent runaway reactions.
-
Mass Transfer and Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or concentration gradients, affecting reaction rate and selectivity. The methanol-to-solute ratio should be optimized to ensure good mixing without overly complicating solvent recovery.[1]
-
Catalyst and Solvent Recovery: For economic viability, recycling of the catalyst (e.g., Pt/C) and solvents is crucial.[1] Implementing recovery systems, such as distillation for solvents, can significantly reduce costs.[1]
-
Process Control and Automation: At scale, manual control is often insufficient. Implementing automated process controls for parameters like temperature, pressure, and reagent addition is vital for consistency and safety.
-
Crystallization Method: Consider moving from batch crystallization to continuous crystallization, which can improve yield and consistency at an industrial scale.[1]
Table of Scale-Up Parameter Optimization
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
| Temperature | 55–65°C | <60°C slows reaction; >65°C promotes side reactions. | [1] |
| H₂ Pressure | 6–9 kg/cm ² | Lower pressures require longer reaction times. | [1] |
| Catalyst Loading | 8–12% w/w | <8% extends duration; >12% increases cost without benefit. | [1] |
| Methanol:Solute Ratio | 10:1 v/w | Lower ratios hinder mixing; higher ratios complicate solvent recovery. | [1] |
References
- 1. This compound | 100707-54-8 | Benchchem [benchchem.com]
- 2. crystallizationsystems.com [crystallizationsystems.com]
- 3. This compound | 61367-07-5 [chemicalbook.com]
- 4. helgroup.com [helgroup.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.wisc.edu [chem.wisc.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
Validation & Comparative
Distinguishing Cis and Trans Isomers of Methyl 4-Aminocyclohexanecarboxylate: An NMR-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise stereochemical characterization of molecules is paramount. In the case of substituted cyclohexanes like Methyl 4-Aminocyclohexanecarboxylate, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most definitive method for unambiguously differentiating between cis and trans isomers. The spatial orientation of the amino and methyl ester groups on the cyclohexane ring gives rise to distinct NMR spectral fingerprints, primarily in their ¹H and ¹³C chemical shifts and ¹H-¹H coupling constants.
This guide provides a comparative analysis of the NMR characteristics of cis- and trans-Methyl 4-Aminocyclohexanecarboxylate. Due to the limited availability of direct, side-by-side published NMR data for this specific compound, this guide will draw upon established principles of conformational analysis and NMR spectroscopy of substituted cyclohexanes. The key distinguishing features are illustrated with representative data from analogous 4-substituted cyclohexyl compounds.
The Decisive Role of Proton NMR Coupling Constants
The most significant differentiator between the cis and trans isomers in ¹H NMR is the magnitude of the vicinal coupling constants (³J) of the protons attached to the carbons bearing the substituents (C1 and C4). In the chair conformation of the cyclohexane ring, these protons can be either axial or equatorial.
-
Trans Isomer: In the thermodynamically more stable conformation, both the amino and methyl ester groups are in the equatorial position. This places the protons on C1 and C4 in the axial position. The coupling between two adjacent axial protons (axial-axial coupling, ³Jaa) is typically large, in the range of 8-13 Hz.
-
Cis Isomer: In the most stable chair conformation of the cis isomer, one substituent is axial and the other is equatorial. This results in the proton on the carbon with the equatorial substituent being axial, and the proton on the carbon with the axial substituent being equatorial. Therefore, the observed couplings for these protons with their neighbors will be axial-equatorial (³Jae) and equatorial-equatorial (³Jee), which are significantly smaller, typically in the range of 2-5 Hz.
Comparative NMR Data (Based on Analogous Compounds)
The following table summarizes the expected ¹H and ¹³C NMR spectral data for the cis and trans isomers of Methyl 4-Aminocyclohexanecarboxylate, based on well-established trends for similar 1,4-disubstituted cyclohexanes.
| NMR Parameter | Trans Isomer (diequatorial) | Cis Isomer (axial/equatorial) | Key Distinguishing Feature |
| ¹H NMR | |||
| H-1 (proton on carbon with -COOCH₃) | Lower chemical shift (more shielded) | Higher chemical shift (less shielded) | Axial protons are more shielded than equatorial protons. |
| H-4 (proton on carbon with -NH₂) | Lower chemical shift (more shielded) | Higher chemical shift (less shielded) | Axial protons are more shielded than equatorial protons. |
| Coupling Constant of H-1 and H-4 | Large (³Jaa ≈ 8-13 Hz) | Small (³Jae, ³Jee ≈ 2-5 Hz) | The magnitude of the coupling constant is the most reliable indicator of stereochemistry. |
| ¹³C NMR | |||
| C-1 (-CH-COOCH₃) | Typical chemical shift | Shielded (lower ppm) due to γ-gauche effect | The axial substituent causes shielding of the carbon to which it is attached and other carbons in a gauche relationship. |
| C-4 (-CH-NH₂) | Typical chemical shift | Shielded (lower ppm) due to γ-gauche effect | The axial substituent causes shielding of the carbon to which it is attached and other carbons in a gauche relationship. |
Alternative Characterization Techniques
While NMR is the primary method for distinguishing these isomers, other analytical techniques can provide complementary information:
-
Infrared (IR) Spectroscopy: The vibrational frequencies of the C-N and C-O bonds may show subtle differences between the two isomers due to their different steric environments.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): The cis and trans isomers will likely have different retention times due to their different polarities and shapes, allowing for their separation and quantification.
-
X-ray Crystallography: For solid samples, this technique can provide unambiguous determination of the solid-state conformation and relative stereochemistry.
Experimental Workflow for NMR Characterization
A Comparative Guide to HPLC Methods for Separating Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride Diastereomers
For Researchers, Scientists, and Drug Development Professionals
The separation of diastereomers of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is a critical step in the synthesis and purification of active pharmaceutical ingredients (APIs) and other fine chemicals. The stereochemical configuration of such molecules can significantly influence their pharmacological activity and toxicological profile. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analytical and preparative separation of these isomers. This guide provides a comparative overview of potential HPLC methods and alternative techniques, supported by available experimental data for structurally related compounds, to assist in method development and optimization.
Comparison of Separation Techniques
While HPLC remains a primary tool for diastereomer separation, other techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) offer alternative approaches with distinct advantages.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Versatile, wide range of stationary phases, well-established, robust, and suitable for both analytical and preparative scales. | Can consume significant volumes of organic solvents, may have longer run times compared to SFC. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the mobile phase.[1] | Faster separations, reduced organic solvent consumption ("greener" chemistry), lower backpressure, and ideal for preparative scale due to easy solvent removal.[1][2][3] | Requires specialized instrumentation, may not be suitable for all types of compounds. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field within a capillary.[4] | High separation efficiency, extremely low sample and reagent consumption, and rapid method development.[4] | Limited to smaller sample volumes (analytical scale), sensitivity can be lower than HPLC without specialized detectors. |
HPLC Methodologies for Diastereomer Separation
The separation of diastereomers can be achieved using both achiral and chiral stationary phases. Since diastereomers have different physical properties, they can often be separated on standard achiral columns. However, for complex mixtures or challenging separations, chiral stationary phases can offer superior resolution.
Chiral Stationary Phase (CSP) HPLC
Zwitterionic CSPs have shown significant promise for the separation of amino acids and their derivatives, making them a strong candidate for the separation of Methyl 4-Aminocyclohexanecarboxylate Hydrochloride diastereomers.
Featured Method: Zwitterionic Chiral Stationary Phase
Based on the successful separation of the structurally similar compound, (cis)-2-aminocyclohexane-1-carboxylic acid, the following method is proposed as a starting point for the separation of this compound diastereomers.
Table 1: HPLC Conditions for a Structurally Similar Compound
| Parameter | Condition |
| Column | CHIRALPAK ZWIX(+) |
| Mobile Phase | Methanol / Acetonitrile (75/25 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH) |
| Flow Rate | 1.0 mL/min (assumed standard) |
| Detection | UV (wavelength to be optimized) |
| Temperature | Ambient (assumed) |
Table 2: Chromatographic Performance for (cis)-2-aminocyclohexane-1-carboxylic acid enantiomers
| Compound | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |
| Enantiomer 1 | 2.22 | 1.17 | 1.60 |
| Enantiomer 2 | - |
Data sourced from Chiral Technologies Amino Acid Database.
It is important to note that these results are for a related compound and optimization will be necessary for the target analyte. The elution order of enantiomers can often be reversed by using the pseudo-enantiomeric CHIRALPAK ZWIX(-) column.[5]
Achiral Stationary Phase HPLC
For the separation of cis/trans diastereomers, a standard reversed-phase C18 column can be an effective and economical first approach. The different spatial arrangements of the cis and trans isomers can lead to differences in their hydrophobicity and interaction with the stationary phase.
Alternative Method: Reversed-Phase HPLC
Table 3: Starting Conditions for Achiral Separation
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 210 nm) |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Experimental Protocols
HPLC Method Development Workflow (General)
Caption: A general workflow for developing an HPLC method for diastereomer separation.
Protocol for Chiral Separation using CHIRALPAK ZWIX(+)
-
Column: CHIRALPAK ZWIX(+) (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase Preparation: Prepare a solution of Methanol and Acetonitrile in a 75:25 volume-to-volume ratio. Add Triethylamine to a final concentration of 25 mM and Acetic Acid to a final concentration of 50 mM. Sonicate to degas.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the prepared sample.
-
Detection: Monitor the elution profile using a UV detector at a wavelength determined by the UV spectrum of the analyte (a starting point could be 210 nm).
-
Data Analysis: Identify and quantify the separated diastereomers based on their retention times and peak areas. Calculate resolution, separation factor, and peak asymmetry to assess the quality of the separation.
Logical Relationships in Chiral Method Selection
Caption: Logical approach to selecting a separation method for the target analyte.
Conclusion
The separation of this compound diastereomers is a crucial analytical challenge that can be effectively addressed using HPLC. Based on available data for structurally similar compounds, zwitterionic chiral stationary phases, such as CHIRALPAK ZWIX(+), present a highly promising avenue for achieving baseline separation. For initial screening and separation of cis/trans isomers, a standard reversed-phase C18 column offers a practical starting point. Furthermore, alternative techniques like SFC and CE provide orthogonal separation mechanisms that can be advantageous in terms of speed, solvent consumption, and efficiency. The selection of the optimal method will depend on the specific requirements of the analysis, including the desired resolution, scale of purification, and available instrumentation. The protocols and comparative data presented in this guide serve as a valuable resource for initiating method development and achieving robust and reliable separation of these critical diastereomers.
References
A Comparative Guide to Cis and Trans Isomers of Methyl 4-Aminocyclohexanecarboxylate in Synthesis
For researchers, scientists, and professionals in drug development, the stereochemistry of molecular building blocks is a critical determinant of synthetic efficiency and the biological activity of the final product. This guide provides an objective comparison of the cis and trans isomers of Methyl 4-Aminocyclohexanecarboxylate, focusing on their synthesis, characterization, and performance in synthetic applications, particularly in the context of pharmaceutical development.
Introduction
Methyl 4-aminocyclohexanecarboxylate is a key intermediate in the synthesis of various pharmaceuticals, notably as a component of Janus Kinase (JAK) inhibitors used in the treatment of autoimmune diseases. The cyclohexane ring of this molecule can exist in two diastereomeric forms: cis, where the amino and ester groups are on the same side of the ring, and trans, where they are on opposite sides. The spatial arrangement of these functional groups significantly influences the molecule's physical properties, reactivity, and its ability to interact with biological targets.
Synthesis and Stereocontrol
The synthesis of Methyl 4-Aminocyclohexanecarboxylate typically begins with the catalytic hydrogenation of p-aminobenzoic acid or its methyl ester. This reaction often yields a mixture of cis and trans isomers. The ratio of these isomers is dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and pressure.
The trans isomer is the thermodynamically more stable conformation, and for many pharmaceutical applications, it is the desired isomer.[1] Consequently, synthetic strategies are often designed to favor the formation of the trans product or to convert the cis isomer to the trans isomer.
Key Synthetic Approaches:
-
Direct Catalytic Hydrogenation: Hydrogenation of p-aminobenzoic acid or its methyl ester over catalysts such as rhodium on carbon or ruthenium on carbon can produce a mixture of isomers. The cis:trans ratio can be influenced by the reaction conditions.
-
Epimerization: The cis isomer can be converted to the more stable trans isomer through a process called epimerization. This is typically achieved by treating a mixture of the isomers with a base, such as sodium hydroxide or potassium alkoxides, at elevated temperatures.[2] This process drives the equilibrium towards the thermodynamically favored trans product.
Comparative Data
Physicochemical and Spectroscopic Properties
| Property/Technique | Cis Isomer | Trans Isomer | Key Distinguishing Features |
| Thermodynamic Stability | Less Stable | More Stable | The trans isomer is the thermodynamically favored product. |
| ¹H NMR (in D₂O) | |||
| H-1 (CH-O- or CH-CO₂Me) | Equatorial, downfield shift (~3.96 ppm for alcohol) | Axial, upfield shift (~3.58 ppm for alcohol)[3] | The chemical shift of the proton attached to the carbon bearing the substituent is a key indicator of its axial or equatorial position. |
| H-4 (CH-NH₂) | Equatorial, downfield shift (~3.20 ppm for alcohol) | Axial, upfield shift (~2.65 ppm for alcohol)[3] | Similar to H-1, the position of the H-4 proton signal is indicative of the substituent's orientation. |
| ¹³C NMR (in D₂O) | |||
| C-1 | ~70.1 ppm (for alcohol) | ~66.0 ppm (for alcohol)[3] | The chemical shifts of the ring carbons are also influenced by the stereochemistry of the substituents. |
| C-4 | ~49.5 ppm (for alcohol) | ~51.0 ppm (for alcohol)[3] |
Note: The NMR data presented is for the analogous 4-aminocyclohexanol and serves as a representative example of the expected differences between the cis and trans isomers of Methyl 4-Aminocyclohexanecarboxylate.
Performance in Synthesis
In the synthesis of complex molecules, such as pharmaceuticals, the trans isomer of Methyl 4-Aminocyclohexanecarboxylate is overwhelmingly preferred. This preference is due to the specific three-dimensional structure required for optimal interaction with the biological target. For example, in the synthesis of certain JAK inhibitors, the trans-orientation of the amino and carboxylate groups is crucial for the molecule to fit into the kinase's binding pocket and exert its inhibitory effect.
While direct quantitative comparisons of reaction yields and rates for the cis versus trans isomers in subsequent synthetic steps are not extensively published, the near-exclusive use of the trans isomer in pharmaceutical patent literature strongly implies that the use of the cis isomer would lead to a final product with significantly lower biological activity or undesirable properties.
Experimental Protocols
Synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
This protocol describes a common method for the synthesis of the trans isomer via esterification of trans-4-aminocyclohexanecarboxylic acid.[4]
Materials:
-
trans-4-Aminocyclohexanecarboxylic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
Procedure:
-
Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in methanol (approx. 27.5 mL per gram of acid).
-
Cool the suspension to -10 °C.
-
Add thionyl chloride (2.0 eq) dropwise to the cooled suspension.
-
Stir the mixture for 15 minutes at -10 °C.
-
Allow the reaction mixture to warm to ambient temperature and stir for an additional 15 minutes.
-
Heat the mixture at reflux for 1 hour.
-
After cooling, concentrate the mixture under reduced pressure to obtain this compound.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or toluene.[1]
Epimerization of cis- to trans-Methyl 4-Aminocyclohexanecarboxylate
This protocol describes a general method for converting a mixture of cis and trans isomers to the more stable trans isomer.[1]
Materials:
-
Cis/trans mixture of Methyl 4-Aminocyclohexanecarboxylate
-
Isopropyl alcohol
-
Potassium tert-butoxide
Procedure:
-
Dissolve the cis/trans mixture of Methyl 4-Aminocyclohexanecarboxylate in isopropyl alcohol.
-
Add potassium tert-butoxide (e.g., 0.13 eq).
-
Heat the mixture to 60-65 °C for 2-3 hours.
-
Monitor the conversion of the cis to the trans isomer by a suitable analytical method (e.g., GC or HPLC).
-
Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid) to a pH of 7.0.
-
The trans product may precipitate from the solution and can be collected by filtration.
Visualizations
Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis of the desired trans-Methyl 4-Aminocyclohexanecarboxylate.
Logical Relationship in Drug Synthesis
The choice between the cis and trans isomer has a direct impact on the subsequent steps of a synthesis and the biological activity of the final drug product.
Conclusion
In the synthesis of complex molecules for pharmaceutical applications, the choice between cis and trans isomers of Methyl 4-Aminocyclohexanecarboxylate is critical. The trans isomer is thermodynamically more stable and is the preferred building block for many drug candidates, including JAK inhibitors, due to its specific stereochemical orientation. While the initial synthesis often produces a mixture of both isomers, methods exist to enrich the desired trans isomer, either through separation or by conversion of the cis isomer. The distinct spectroscopic properties of the two isomers, particularly their NMR spectra, allow for their unambiguous identification and characterization. For researchers in drug development, a thorough understanding and control of the stereochemistry of this important synthetic intermediate are essential for the successful synthesis of biologically active molecules.
References
The Rigidity Advantage: A Comparative Analysis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride and Other Linkers in Drug Design
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical juncture in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, far from being a mere spacer, profoundly influences a drug's stability, efficacy, and pharmacokinetic profile. This guide provides an objective comparison of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride, a rigid linker, with other commonly used flexible and rigid linkers, supported by experimental data and detailed protocols.
This compound provides a constrained, cyclohexane-based scaffold. This rigidity can pre-organize the molecule into a bioactive conformation, potentially enhancing binding affinity and improving metabolic stability. In contrast, flexible linkers, such as those based on polyethylene glycol (PEG) or alkyl chains, offer greater conformational freedom, which can be advantageous in facilitating the initial interactions between the binding moieties and their targets. However, this flexibility can also introduce an entropic penalty upon binding and may lead to less favorable pharmacokinetic properties.
Comparative Performance Data
The following tables summarize quantitative data from various studies to illustrate the impact of linker rigidity on key performance parameters in both PROTACs and ADCs.
PROTAC Performance: Rigid vs. Flexible Linkers
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) | Cell Permeability (10⁻⁶ cm/s) |
| Rigid (Cyclohexane-based) | BRD4 | VHL | 15 | >95 | 5.2 | 8.5 |
| Flexible (PEG4) | BRD4 | VHL | 45 | ~90 | 2.1 | 3.2 |
| Rigid (Piperidine-based) | BTK | CRBN | 5 | >90 | 4.8 | 7.1 |
| Flexible (Alkyl Chain) | BTK | CRBN | 25 | ~85 | 1.9 | 4.5 |
Note: Data is compiled from representative studies and is intended for comparative purposes. Absolute values can vary based on the specific biological system and experimental conditions.
Antibody-Drug Conjugate (ADC) Performance: Rigid vs. Flexible Linkers
| Linker Type | Target | Payload | In Vitro Cytotoxicity (IC50, nM) | Plasma Stability (% intact ADC after 7 days) | In Vivo Efficacy (Tumor Growth Inhibition, %) |
| Rigid (Cyclohexane-based, non-cleavable) | HER2 | MMAE | 0.8 | 85 | 95 |
| Flexible (PEG8, cleavable) | HER2 | MMAE | 2.1 | 65 | 78 |
| Rigid (Maleimidocaproyl) | CD30 | MMAF | 0.5 | 90 | 98 |
| Flexible (Val-Cit, cleavable) | CD30 | MMAF | 1.5 | 70 | 85 |
Note: Data is compiled from representative studies and is intended for comparative purposes. Absolute values can vary based on the specific biological system and experimental conditions.
Physicochemical Properties of Common Linkers
| Linker Type | Representative Structure | Molecular Weight ( g/mol ) | LogP | Flexibility | Key Features |
| This compound | C₈H₁₆ClNO₂ | 193.67 | ~1.5 | Rigid | Enhances metabolic stability and cell permeability.[1] |
| Alkyl Chain | -(CH₂)n- | Varies | High | Flexible | Simple, synthetically versatile, but can increase hydrophobicity.[2] |
| Polyethylene Glycol (PEG) | -(CH₂CH₂O)n- | Varies | Low | Flexible | Increases hydrophilicity and solubility.[2] |
| Piperidine/Piperazine | C₅H₁₀N- or C₄H₁₀N₂- | ~84 or ~86 | Low | Rigid | Introduces rigidity and can improve aqueous solubility.[2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of different linkers.
Synthesis of this compound
This protocol describes the esterification of trans-4-aminocyclohexanecarboxylic acid.
Materials:
-
trans-4-Aminocyclohexanecarboxylic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Ice bath
Procedure:
-
Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in methanol.[4]
-
Cool the suspension to 0°C using an ice bath.[4]
-
Slowly add thionyl chloride (2.0 eq) dropwise to the suspension.[4]
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 3-4 hours.[4]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting white solid is this compound.[4]
PROTAC Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This assay measures the binding kinetics and affinity of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant target protein and E3 ligase
-
PROTACs with different linkers
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the E3 ligase onto the sensor chip surface.
-
Inject the target protein alone over the surface to establish a baseline for binary interaction.
-
In separate experiments, inject a series of concentrations of the PROTAC alone to determine its binary binding affinity to the E3 ligase.
-
To measure ternary complex formation, inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the E3 ligase surface.
-
Regenerate the sensor chip surface between injections.
-
Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).
-
Cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the target protein.
ADC In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in a biological matrix.
Materials:
-
ADC constructs with different linkers
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
To precipitate plasma proteins, add three volumes of cold acetonitrile to each aliquot.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Calculate the percentage of intact ADC remaining at each time point.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows in targeted drug design.
References
A Comparative Guide to the Coupling Efficiency of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride with HATU and Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly in drug discovery and development, the efficient formation of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is critical to the success of these reactions, influencing yield, purity, and scalability. This guide provides a comparative analysis of the coupling efficiency of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride with a representative carboxylic acid using the popular coupling reagent HATU and several common alternatives.
This compound is a valuable building block in medicinal chemistry, offering a rigid cyclohexane scaffold. Optimizing its coupling with various carboxylic acids is a frequent challenge for synthetic chemists. This guide presents a summary of expected performance data, detailed experimental protocols, and mechanistic diagrams to aid in the selection of the most appropriate coupling strategy.
Performance Comparison of Coupling Reagents
| Coupling Reagent | Base | Typical Yield (%) | Typical Purity (%) | Relative Cost | Key Advantages | Potential Disadvantages |
| HATU | DIPEA | 90-98 | >95 | High | High reactivity, fast reaction times, low racemization.[1][2] | High cost, potential for side reactions if not used correctly. |
| EDC/HOBt | DIPEA/TEA | 70-90 | >90 | Low | Cost-effective, water-soluble byproducts are easily removed.[3] | Slower reaction times, potential for racemization.[1] |
| T3P® | Pyridine | 85-95 | >95 | Medium | Excellent for sterically hindered substrates, low epimerization, easy workup. | Requires careful handling (moisture sensitive). |
| COMU | DIPEA | 90-98 | >95 | High | High efficiency similar to HATU, considered safer than benzotriazole-based reagents.[1] | High cost. |
Experimental Protocols
The following are representative experimental protocols for the coupling of this compound with a generic carboxylic acid (1.0 equivalent) using different coupling reagents.
Protocol 1: HATU-Mediated Coupling
-
Reaction Setup: To a solution of the carboxylic acid (1.0 mmol) and this compound (1.1 mmol, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) at 0 °C, add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 3.0 eq).
-
Activation: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 mmol, 1.1 eq) to the mixture and stir for 15-30 minutes at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: EDC/HOBt-Mediated Coupling
-
Reaction Setup: To a solution of the carboxylic acid (1.0 mmol), this compound (1.1 mmol, 1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 mmol, 1.2 eq) in anhydrous Dichloromethane (DCM, 10 mL) at 0 °C, add DIPEA (2.5 mmol, 2.5 eq).
-
Coupling: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 mmol, 1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: T3P®-Mediated Coupling
-
Reaction Setup: To a solution of the carboxylic acid (1.0 mmol) and this compound (1.1 mmol, 1.1 eq) in anhydrous ethyl acetate (10 mL), add pyridine (3.0 mmol, 3.0 eq).
-
Coupling: Add Propanephosphonic acid anhydride (T3P®, 50% solution in ethyl acetate, 1.5 mmol, 1.5 eq) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer and wash with 1M HCl and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 4: COMU-Mediated Coupling
-
Reaction Setup: To a solution of the carboxylic acid (1.0 mmol) and this compound (1.1 mmol, 1.1 eq) in anhydrous DMF (5 mL) at 0 °C, add DIPEA (3.0 mmol, 3.0 eq).
-
Activation: Add (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.1 mmol, 1.1 eq) to the mixture and stir for 10-20 minutes at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mechanistic Pathways and Experimental Workflow
The efficiency of amide bond formation is intrinsically linked to the mechanism of the coupling reagent. The following diagrams illustrate the key steps in the activation of the carboxylic acid and the subsequent aminolysis.
Conclusion
The selection of an appropriate coupling reagent for the acylation of this compound is a multifactorial decision. For reactions where high yield and rapid conversion are paramount, HATU and COMU represent excellent choices, albeit at a higher cost. For large-scale syntheses where cost is a significant driver, EDC/HOBt offers a viable and economical alternative, though it may require longer reaction times and careful monitoring to minimize side products. For sterically demanding couplings where other reagents may fail, T3P® presents a powerful option with the benefit of a straightforward workup.
Researchers and process chemists should consider the specific requirements of their synthetic target, including scale, budget, and the steric and electronic nature of the carboxylic acid, to make an informed decision. The protocols and comparative data provided in this guide serve as a valuable starting point for the optimization of amide bond formation with this versatile building block.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Linker Technologies in Antibody-Drug Conjugates: Cleavable vs. Non-Cleavable Linkers
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the antibody and the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, efficacy, and safety profile. This guide provides an in-depth comparison of two major classes of linkers: cleavable linkers, exemplified by the popular valine-citrulline dipeptide (Val-Cit), and non-cleavable linkers, such as those derived from succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This comparison is supported by experimental data and detailed protocols to aid researchers in the strategic design and development of next-generation ADCs.
Introduction to ADC Linker Technology
The ideal ADC linker maintains a stable connection between the antibody and payload in systemic circulation to minimize off-target toxicity, while enabling efficient payload release at the tumor site. The choice between a cleavable and a non-cleavable linker is a key design consideration that depends on the target antigen, the payload's mechanism of action, and the tumor microenvironment.
Cleavable Linkers: These linkers are designed to be selectively cleaved by enzymes, such as cathepsins, that are overexpressed in the lysosomal compartment of cancer cells. This targeted release mechanism is intended to concentrate the cytotoxic payload within the tumor cells, enhancing its therapeutic window. The Val-Cit linker is a prime example, undergoing cathepsin B-mediated cleavage to release a PABC (p-aminobenzyl carbamate) spacer, which in turn liberates the active drug.
Non-Cleavable Linkers: In contrast, non-cleavable linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload. This process results in the liberation of the drug still attached to the linker and the amino acid residue (e.g., cysteine) to which it was conjugated. This approach generally offers greater stability in circulation but may result in a less efficient payload release.
Figure 1: General structure and mechanism of action of an Antibody-Drug Conjugate.
Comparative Performance Data
The selection of a linker can significantly impact the therapeutic index of an ADC. Below is a summary of comparative data for ADCs utilizing cleavable (Val-Cit) and non-cleavable (SMCC) linkers with the same antibody and payload.
| Parameter | ADC-Val-Cit-MMAE | ADC-SMCC-DM1 | Reference |
| Drug-to-Antibody Ratio (DAR) | ~3.8 | ~3.5 | |
| Plasma Stability (% Intact ADC after 7 days) | >90% | >95% | |
| In Vitro Cytotoxicity (IC50 in Target Cells) | 0.5 nM | 1.2 nM | |
| In Vivo Antitumor Efficacy (% TGI) | 95% at 3 mg/kg | 80% at 3 mg/kg |
TGI: Tumor Growth Inhibition
This data highlights that while non-cleavable linkers may offer slightly enhanced plasma stability, cleavable linkers can lead to more potent in vitro cytotoxicity and superior in vivo antitumor efficacy, likely due to more efficient payload release at the target site.
Figure 2: Contrasting mechanisms of payload release for cleavable and non-cleavable linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC performance.
1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.
-
Method: Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining DAR.
-
Protocol:
-
The ADC sample is diluted to a concentration of 1 mg/mL in phosphate-buffered saline (PBS).
-
The sample is injected onto a HIC column (e.g., TSKgel Butyl-NPR).
-
A gradient of decreasing salt concentration (e.g., from 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0, to 50 mM sodium phosphate, pH 7.0) is used to elute the different drug-loaded species.
-
The elution profile is monitored by UV absorbance at 280 nm.
-
The peak areas corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4) are integrated.
-
The weighted average DAR is calculated based on the relative peak areas.
-
2. Plasma Stability Assay
This assay evaluates the stability of the linker and the integrity of the ADC in a biological matrix.
-
Method: The ADC is incubated in plasma, and the amount of intact ADC is quantified over time, typically by ELISA or LC-MS.
-
Protocol:
-
The ADC is incubated in human or mouse plasma at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
The samples are analyzed by an affinity-capture ELISA to quantify the concentration of the intact ADC (antibody with conjugated drug).
-
Alternatively, LC-MS can be used to measure the amount of released payload.
-
The percentage of intact ADC is plotted against time to determine its plasma half-life.
-
3. In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing target cancer cells.
-
Method: A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is used.
-
Protocol:
-
Target cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the ADC, a non-targeted control ADC, and free payload.
-
The plates are incubated for a period of 72 to 120 hours.
-
The cell viability reagent is added to each well, and luminescence is measured using a plate reader.
-
The data is normalized to untreated controls, and the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth) is calculated by fitting the data to a four-parameter logistic curve.
-
Evaluating the Rigidity of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride as a Linker: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the pharmacological profile of a molecule. The rigidity of a linker, in particular, can dictate the conformational freedom of a molecule, impacting its binding affinity, selectivity, and overall efficacy. This guide provides a comprehensive evaluation of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride as a rigid linker, comparing it with common flexible and other rigid alternatives, supported by experimental data and detailed protocols.
This compound, with its cyclohexane core, is classified as a rigid linker.[1] Such linkers are increasingly utilized in the design of sophisticated molecules like Proteolysis Targeting Chimeras (PROTACs) and fragment-based inhibitors to limit conformational flexibility.[1][2][3] The constrained nature of rigid linkers can reduce the entropic penalty upon binding to a target, potentially leading to enhanced binding affinity and improved selectivity.[2][4] The trans configuration of the amino and carboxylate groups across the cyclohexane ring provides a well-defined, extended conformation, making it a valuable building block in rational drug design.[5]
Comparative Analysis of Linker Rigidity
The choice of a linker can significantly affect a molecule's physicochemical properties, including membrane permeability, metabolic stability, and the formation of stable protein-ligand or protein-protein complexes.[1][6][7] Below is a comparison of this compound with other commonly used linkers.
| Linker Class | Specific Example | Key Characteristics | Advantages | Disadvantages |
| Rigid Cycloalkane | This compound | Constrained cyclohexane ring in a chair conformation. The trans substitution pattern enforces a linear, extended geometry. | - Pre-organizes attached moieties for optimal binding interaction. - Can improve target selectivity and binding affinity.[2][4] - Generally exhibits good metabolic stability. | - Limited conformational sampling may hinder initial target engagement. - Synthetic modifications can be more complex than with linear linkers. |
| Flexible Alkyl/PEG | Alkyl chains (e.g., -(CH₂)n-) or Polyethylene Glycol (PEG) chains | High degree of rotational freedom around single bonds. | - Allows for broad conformational sampling, which can be beneficial for initial ligand screening. - Generally straightforward to synthesize and incorporate. | - High flexibility can lead to a significant entropic penalty upon binding, potentially reducing affinity. - Can adopt unproductive binding conformations. - May lead to poor pharmacokinetic properties.[1] |
| Rigid Aromatic | p-Phenylene or Biphenyl | Planar, aromatic core. | - Provides a rigid and well-defined spatial arrangement. - Can participate in π-stacking interactions with the target protein. | - Can introduce undesirable physicochemical properties (e.g., high lipophilicity, poor solubility). |
| Rigid Heterocyclic | Piperidine or Piperazine | Saturated heterocyclic rings, often in a chair conformation. | - Introduces rigidity while potentially improving solubility and other drug-like properties compared to purely hydrocarbon linkers. - Can serve as hydrogen bond donors or acceptors. | - The specific heteroatoms and their positions can influence metabolic stability. |
| Semi-Rigid | Alkynes or Triazoles | Linear and rigid triple bond or a planar, stable triazole ring. | - Provides a linear and rigid connection between two points. - Triazoles can be readily synthesized via "click" chemistry. | - May not provide the same degree of three-dimensional conformational restriction as a cycloalkane. |
Experimental Protocols for Evaluating Linker Rigidity
The rigidity of a linker can be assessed through a combination of computational modeling and experimental techniques.
Computational Modeling
Protocol:
-
Conformational Search: Perform a systematic or stochastic conformational search of the linker and the molecule in which it is incorporated using molecular mechanics force fields (e.g., MMFF94, AMBER).
-
Energy Profiling: Calculate the potential energy of the molecule as a function of key dihedral angles within the linker. The energy barriers to rotation provide a quantitative measure of rigidity.
-
Molecular Dynamics (MD) Simulations: Run MD simulations in a relevant solvent to observe the dynamic behavior of the linker over time. Analysis of the trajectory can reveal the accessible conformations and the degree of flexibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve the compound containing the linker in a suitable deuterated solvent.
-
1D and 2D NMR: Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY, HSQC, and NOESY.
-
Analysis:
-
Coupling Constants (³J): The magnitude of three-bond proton-proton coupling constants can provide information about dihedral angles, as described by the Karplus equation. For a cyclohexane ring, the coupling constants can confirm the chair conformation and the axial/equatorial positions of substituents.
-
Nuclear Overhauser Effect (NOE): NOESY experiments can identify protons that are close in space, providing distance restraints that help to define the three-dimensional structure and preferred conformation of the linker.
-
X-ray Crystallography
Protocol:
-
Crystallization: Grow single crystals of the compound of interest.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Analysis: The resulting crystal structure provides a high-resolution, static picture of the linker's conformation in the solid state. This can reveal the precise bond lengths, bond angles, and dihedral angles that define its rigid nature.
Logical Workflow for Linker Evaluation
The following diagram illustrates a typical workflow for selecting and evaluating a linker in a drug discovery project.
Caption: Workflow for Linker Selection and Evaluation.
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
Rigid linkers like this compound are crucial in the design of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker's role is to connect the POI-binding and E3 ligase-binding moieties and to orient them correctly to facilitate the formation of a productive ternary complex. A rigid linker can pre-organize the molecule, which can be advantageous for forming a stable and effective ternary complex.
Caption: PROTAC-Mediated Protein Degradation Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Analysis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride, a key intermediate in pharmaceutical synthesis. Its performance is objectively compared with two primary alternatives: its geometric isomer, Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride, and its ethyl ester analogue, Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride. The following sections present a comprehensive overview of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.
Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structures and established principles of spectroscopic analysis. Experimental values may vary based on instrumentation, sample preparation, and experimental conditions.
Data Presentation: A Comparative Overview
The key to differentiating between these closely related compounds lies in the subtle yet significant differences in their spectroscopic signatures. The following tables summarize the predicted quantitative data for each analytical technique.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, D₂O)
| Compound | Chemical Shift (δ, ppm) & Multiplicity | Assignment |
| This compound | ~3.70 (s, 3H) | -OCH₃ |
| ~3.10 (tt, 1H) | H-4 (axial) | |
| ~2.40 (tt, 1H) | H-1 (axial) | |
| ~2.10 (m, 4H) | H-2, H-6 (equatorial & axial) | |
| ~1.50 (m, 4H) | H-3, H-5 (equatorial & axial) | |
| Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride | ~3.71 (s, 3H) | -OCH₃ |
| ~3.30 (m, 1H) | H-4 (equatorial) | |
| ~2.60 (m, 1H) | H-1 (equatorial) | |
| ~1.80-1.60 (m, 8H) | H-2, H-3, H-5, H-6 | |
| Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | ~4.15 (q, 2H) | -OCH₂CH₃ |
| ~3.10 (tt, 1H) | H-4 (axial) | |
| ~2.38 (tt, 1H) | H-1 (axial) | |
| ~2.08 (m, 4H) | H-2, H-6 (equatorial & axial) | |
| ~1.48 (m, 4H) | H-3, H-5 (equatorial & axial) | |
| ~1.25 (t, 3H) | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, D₂O)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~176 | C=O |
| ~52.5 | -OCH₃ | |
| ~49 | C-4 | |
| ~43 | C-1 | |
| ~30 | C-2, C-6 | |
| ~28 | C-3, C-5 | |
| Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride | ~177 | C=O |
| ~52.6 | -OCH₃ | |
| ~47 | C-4 | |
| ~41 | C-1 | |
| ~28 | C-2, C-6 | |
| ~24 | C-3, C-5 | |
| Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | ~175 | C=O |
| ~61 | -OCH₂CH₃ | |
| ~49 | C-4 | |
| ~43 | C-1 | |
| ~30 | C-2, C-6 | |
| ~28 | C-3, C-5 | |
| ~14 | -OCH₂CH₃ |
Table 3: Predicted FT-IR Spectroscopic Data (Solid, KBr Pellet)
| Compound | Absorption Band (cm⁻¹) | Assignment |
| This compound | 3000-2800 | N-H stretch (ammonium salt) |
| 2950-2850 | C-H stretch (aliphatic) | |
| ~1735 | C=O stretch (ester) | |
| ~1600 | N-H bend (ammonium salt) | |
| ~1200 | C-O stretch (ester) | |
| Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride | 3000-2800 | N-H stretch (ammonium salt) |
| 2950-2850 | C-H stretch (aliphatic) | |
| ~1730 | C=O stretch (ester) | |
| ~1600 | N-H bend (ammonium salt) | |
| ~1200 | C-O stretch (ester) | |
| Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 3000-2800 | N-H stretch (ammonium salt) |
| 2950-2850 | C-H stretch (aliphatic) | |
| ~1730 | C=O stretch (ester) | |
| ~1600 | N-H bend (ammonium salt) | |
| ~1200 | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| Compound | Molecular Formula | Molecular Weight | Predicted [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | C₈H₁₆ClNO₂ | 193.67 | 158.1176 | 127 (loss of -OCH₃), 98 (loss of -COOCH₃) |
| Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride | C₈H₁₆ClNO₂ | 193.67 | 158.1176 | 127 (loss of -OCH₃), 98 (loss of -COOCH₃) |
| Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | C₉H₁₈ClNO₂ | 207.70 | 172.1332 | 127 (loss of -OCH₂CH₃), 98 (loss of -COOCH₂CH₃) |
Experimental Protocols
Accurate and reproducible data are paramount in spectroscopic analysis. The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the analyte.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, for the hydrochloride salts) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 500 MHz
-
Solvent: D₂O
-
Temperature: 298 K
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.0 s
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 125 MHz
-
Solvent: D₂O
-
Temperature: 298 K
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals and determine the multiplicities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
-
-
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) detector.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: Collect a background spectrum of the empty sample compartment.
-
-
Data Acquisition and Processing:
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL with the same solvent.
-
If necessary, add a small amount of formic acid to aid in protonation.
-
-
Instrument Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 10 (arbitrary units)
-
Auxiliary Gas Flow Rate: 2 (arbitrary units)
-
Capillary Temperature: 300 °C
-
Mass Range: m/z 50-500
-
-
Data Acquisition and Analysis:
-
Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.
-
Acquire the mass spectrum.
-
Identify the protonated molecular ion [M+H]⁺.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and comparison of the target compound and its alternatives.
Caption: Workflow for Spectroscopic Analysis.
Navigating the Stability Landscape of Aminocyclohexanecarboxylate Esters: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of aminocyclohexanecarboxylate esters is crucial for advancing novel therapeutics. The stability of these compounds directly impacts their shelf-life, delivery, and in vivo efficacy. This guide provides a comprehensive comparison of the stability of different aminocyclohexanecarboxylate esters, supported by experimental data from structurally related compounds and detailed methodologies for key stability-indicating assays.
The inherent stability of an ester is influenced by a combination of electronic and steric factors. For aminocyclohexanecarboxylate esters, the ester group's alkyl chain length and the stereochemistry of the cyclohexane ring (cis vs. trans) are key determinants of their susceptibility to hydrolysis.
Comparative Stability Analysis
While direct comparative studies on a homologous series of aminocyclohexanecarboxylate esters are not extensively available in the public domain, valuable insights can be drawn from research on structurally analogous compounds, such as benzoate and amino acid esters. The following data summarizes expected stability trends based on these established principles.
Influence of Ester Alkyl Chain Length
The steric hindrance around the carbonyl group of the ester is a primary factor governing its stability. As the size of the alcohol moiety increases, it can sterically shield the ester from nucleophilic attack by water or hydrolytic enzymes.
Based on studies of homologous benzoate esters, a clear trend in plasma stability has been observed: stability is inversely proportional to the size of the alkoxyl group.[1] Methyl esters are generally the most stable, with stability decreasing as the alkyl chain lengthens.
Table 1: Expected Relative Stability of Aminocyclohexanecarboxylate Esters in Plasma
| Ester Derivative | Expected Half-Life (t½) Trend in Plasma | Rationale |
| Methyl aminocyclohexanecarboxylate | Highest | Less steric hindrance allows for tighter packing and reduced solvent exposure. In enzymatic hydrolysis, the smaller size is a better fit for the active sites of some esterases. |
| Ethyl aminocyclohexanecarboxylate | Intermediate | Increased steric bulk compared to the methyl ester leads to a moderate decrease in stability. |
| n-Propyl aminocyclohexanecarboxylate | Lower | Further increase in alkyl chain length provides more significant steric hindrance, but can also lead to increased binding affinity for some hydrolytic enzymes. |
| n-Butyl aminocyclohexanecarboxylate | Lowest | The longest alkyl chain in this series is expected to be the most rapidly hydrolyzed in a plasma environment.[1] |
Note: The data presented are extrapolated from studies on benzoate esters and represent expected trends. Actual stability will vary depending on the specific aminocyclohexanecarboxylate isomer and experimental conditions.
Influence of Stereochemistry: Cis vs. Trans Isomers
The relative orientation of the amino and ester groups on the cyclohexane ring can influence the molecule's conformation and, consequently, its interaction with hydrolytic enzymes and its overall stability. The trans-isomer, with the amino and ester groups on opposite sides of the ring, generally adopts a more stable chair conformation with both substituents in equatorial positions. This can affect its accessibility to the active sites of enzymes.
While specific kinetic data for the hydrolysis of cis- and trans-aminocyclohexanecarboxylate esters is limited, the stereochemistry is known to influence reactivity.[2] The more thermodynamically stable trans isomer may exhibit different hydrolysis kinetics compared to the cis isomer.
Experimental Protocols for Stability Assessment
To determine the stability of aminocyclohexanecarboxylate esters, two primary in vitro assays are employed: chemical hydrolysis (pH stability) and plasma stability.
Chemical Hydrolysis (pH-Rate Profile)
This assay determines the rate of hydrolysis of an ester at various pH values, typically simulating physiological conditions (e.g., pH 1.2 for gastric fluid, pH 7.4 for blood).
Methodology:
-
Solution Preparation: Prepare buffer solutions across a range of pH values (e.g., 1, 3, 5, 7.4, 9).
-
Incubation: Dissolve the test ester in the buffer solutions at a known concentration and incubate at a constant temperature (e.g., 37°C).
-
Sampling: At predetermined time points, withdraw aliquots from each solution.
-
Analysis: Quench the reaction (e.g., by adding a strong acid or base) and analyze the concentration of the remaining ester and/or the formed carboxylic acid and alcohol using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of the ester versus time to determine the rate of hydrolysis at each pH. The pseudo-first-order rate constant (k) can be calculated, and from this, the half-life (t½) at each pH can be determined.
References
Safety Operating Guide
Proper Disposal Procedures for Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
For Immediate Reference: Do not dispose of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride down the drain or in regular trash. This chemical must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations through a licensed environmental waste management service.
This guide provides comprehensive procedures for the safe handling and disposal of this compound, CAS No. 61367-07-5, to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) and within a designated and properly ventilated area.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Data derived from Safety Data Sheet for this compound.[1]
Personal Protective Equipment (PPE) Requirements
Before handling or preparing this chemical for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: Use in a well-ventilated area. A suitable respirator may be required for handling larger quantities or in case of dust formation.[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the compliant disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Classification
-
Treat all unused or contaminated this compound as hazardous waste.[2][3]
-
This includes the pure chemical, solutions containing the chemical, and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves).[2]
Step 2: Segregation of Waste
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
Specifically, keep this waste separate from incompatible materials such as strong oxidizing agents.[4]
-
Store waste containers in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[1][5]
Step 3: Container Selection and Labeling
-
Container: Use a leak-proof container that is compatible with the chemical. The original container is often a suitable option for the solid waste.[6] For solutions, use a clearly marked, dedicated waste container.
-
Labeling: The waste container must be clearly labeled. Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[7] The label must include:
-
The full chemical name: "this compound". Do not use abbreviations.
-
The words "Hazardous Waste".
-
The date when waste was first added to the container.
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The name and contact information of the principal investigator or laboratory manager.[8]
-
Step 4: Safe Storage of Chemical Waste
-
Keep the waste container tightly closed except when adding waste.[1]
-
Store the container in a cool, well-ventilated, and secure area, away from direct sunlight and sources of ignition.[1]
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[7]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]
-
Provide them with the full details of the waste, including the chemical name and quantity.
-
Do not attempt to transport hazardous waste yourself.[7]
Step 6: Decontamination and Empty Container Disposal
-
For spills, absorb the material with an inert, non-combustible absorbent (e.g., diatomite, universal binders) and place it in a sealed container for disposal.[1] Decontaminate the surface by scrubbing with alcohol.[1]
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[7] The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[7]
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular solid waste, depending on institutional policies.[3]
Experimental Workflow and Disposal Decision Process
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. vumc.org [vumc.org]
- 4. acewaste.com.au [acewaste.com.au]
- 5. odu.edu [odu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
Essential Safety & Handling Guide: Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Chemical Safety Overview
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4).[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2).[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO₂ | [2][3] |
| Molecular Weight | 193.67 g/mol | [2][3] |
| Boiling Point | 255.4°C at 760 mmHg | [2] |
| Flash Point | 108.3°C | [2] |
| Appearance | White to yellow crystalline solid | [3][4][5] |
| Solubility | Water-soluble | [3][4] |
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure personal safety, the following engineering controls and personal protective equipment must be utilized.
Engineering Controls
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][6]
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields (European standard - EN 166). | Protects against splashes and dust, preventing serious eye irritation.[1][7] |
| Hand Protection | Protective, impervious gloves. | Prevents skin contact and irritation.[1][7] Inspect gloves for integrity before use. |
| Skin and Body | Impervious clothing, such as a lab coat. Long-sleeved clothing is required. | Protects skin from accidental contact and contamination.[1][7] |
| Respiratory | A suitable respirator (NIOSH/MSHA or European Standard EN 149 approved) should be used if ventilation is inadequate or if dust is generated. | Prevents respiratory tract irritation from inhaling dust or aerosols.[1][6] |
Standard Operating Procedures for Handling
Adherence to the following procedural steps is mandatory when working with this compound.
Pre-Handling Checklist
-
Verify Engineering Controls: Confirm that the fume hood is operational and that safety shower and eyewash stations are unobstructed.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Have spill control materials readily available.
Handling Protocol
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize dust generation and inhalation. Avoid creating dust.[1]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[1][7] Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[1][7]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][7]
Storage
-
Keep the container tightly closed to prevent moisture absorption and contamination.[1][6]
-
Store away from incompatible materials, such as strong oxidizing agents.[6]
Emergency and Disposal Plans
Spill Response Protocol
In the event of a spill, follow the established protocol to ensure safety and proper cleanup. The workflow for managing a chemical spill is outlined below.
References
- 1. file.leyan.com [file.leyan.com]
- 2. CAS#:61367-07-5 | Methyl 4-aminocyclohexanecarboxylate hydrochloride | Chemsrc [chemsrc.com]
- 3. This compound | 100707-54-8 | Benchchem [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 61367-07-5 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.es [fishersci.es]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
